ML318
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4N2/c15-10-6-4-9(5-7-10)11(8-19)12-2-1-3-13(20-12)14(16,17)18/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQNDKQUHKVTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ML318: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML318 is a potent, reversible, and uncompetitive inhibitor of Valosin-Containing Protein (VCP/p97), a critical AAA+ ATPase involved in protein homeostasis. By targeting VCP, this compound disrupts the ubiquitin-proteasome system, leading to the accumulation of poly-ubiquitinated proteins and triggering the unfolded protein response (UPR). This cascade of cellular events ultimately culminates in cell cycle arrest and apoptosis, highlighting the therapeutic potential of this compound in diseases characterized by dysregulated protein degradation, such as cancer. This technical guide provides a detailed overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data for representative VCP inhibitors, and comprehensive experimental protocols for key validation assays.
Introduction to VCP/p97 and its Inhibition by this compound
Valosin-Containing Protein (VCP), also known as p97 in mammals, is a highly conserved and abundant member of the AAA+ (ATPases Associated with diverse cellular Activities) family. It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome. VCP plays a crucial role in a multitude of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), mitochondrial quality control, autophagy, and DNA damage repair.
Given its central role in maintaining protein homeostasis, VCP has emerged as a compelling therapeutic target, particularly in oncology. Cancer cells, with their high rates of protein synthesis and proliferation, are often more reliant on robust protein quality control machinery, making them particularly vulnerable to VCP inhibition.
This compound has been identified as a selective inhibitor of VCP. Its mechanism of action is characterized as uncompetitive, meaning it binds to the enzyme-substrate (VCP-ATP) complex. This mode of inhibition is often more potent at higher substrate concentrations. Inhibition of VCP's ATPase activity by this compound disrupts the downstream processing of ubiquitinated proteins, leading to a cascade of cellular consequences that are detrimental to cancer cell survival.
Quantitative Data for VCP Inhibitors
| Compound | Inhibition Type | Target Domain | VCP ATPase IC50 | Cellular Potency (Example) | Reference |
| DBeQ | ATP-competitive | D1/D2 | ~1 µM | Induces apoptosis | |
| ML240 | ATP-competitive | D2 | ~110 nM | Induces apoptosis | |
| ML241 | ATP-competitive | D2 | ~78 nM | Induces apoptosis | |
| NMS-873 | Allosteric | D1-D2 interface | ~30 nM | Induces UPR and apoptosis | |
| CB-5083 | ATP-competitive | D2 | ~11 nM | Induces UPR and apoptosis |
Signaling Pathways Affected by this compound
The inhibition of VCP by this compound triggers a series of events that disrupt cellular homeostasis and activate stress-response pathways, ultimately leading to apoptosis. The primary signaling cascade is initiated by the failure of the ERAD pathway.
Ubiquitin-Proteasome System and ERAD
VCP is a key effector of the ERAD pathway, responsible for extracting misfolded ubiquitinated proteins from the endoplasmic reticulum and targeting them for proteasomal degradation. This compound-mediated inhibition of VCP leads to the accumulation of these poly-ubiquitinated substrates within the ER.
VCP/p97 in the ERAD Pathway and its inhibition by this compound.
Unfolded Protein Response (UPR) and Apoptosis
The accumulation of misfolded proteins in the ER due to VCP inhibition triggers the Unfolded Protein Response (UPR). The UPR is a stress response pathway that initially aims to restore protein homeostasis. However, prolonged or severe ER stress, as induced by this compound, leads to the activation of pro-apoptotic signaling cascades. Key players in the UPR-mediated apoptosis include the transcription factor CHOP and the activation of caspases.
Signaling cascade from VCP inhibition to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of VCP inhibitors like this compound.
VCP ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified VCP.
Materials:
-
Purified recombinant human VCP/p97 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT
-
ATP solution (10 mM)
-
This compound (or other test compound) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only control.
-
In a 96-well plate, add 25 µL of diluted this compound or DMSO control to each well.
-
Add 50 µL of VCP protein (e.g., at 20 nM final concentration) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding 25 µL of ATP solution (e.g., at 1 mM final concentration) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction proceeds linearly.
-
Stop the reaction and detect the amount of inorganic phosphate (Pi) released by adding 100 µL of the phosphate detection reagent.
-
After color development (typically 15-30 minutes), measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Poly-ubiquitinated Proteins
This experiment visualizes the accumulation of poly-ubiquitinated proteins in cells treated with a VCP inhibitor.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound (or other test compound)
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer: 5% non-fat milk or BSA in TBST
-
Primary antibodies: anti-Ubiquitin, anti-VCP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, a DMSO control, and a positive control (MG132) for a specified time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system. A characteristic high-molecular-weight smear indicates the accumulation of poly-ubiquitinated proteins.
-
Probe the same membrane for VCP and a loading control like GAPDH to ensure equal protein loading.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line
-
White-walled 96-well plates
-
Cell culture medium
-
This compound (or other test compound)
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or a DMSO control for a desired period (e.g., 24-72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity and is an indicator of apoptosis.
Conclusion
This compound exerts its biological effects through the potent and selective inhibition of VCP/p97. This action disrupts the fundamental cellular process of protein degradation, leading to the accumulation of poly-ubiquitinated proteins, induction of the unfolded protein response, and ultimately, apoptotic cell death. The detailed understanding of this mechanism of action, supported by the experimental protocols provided, offers a solid foundation for the further investigation and development of this compound and other VCP inhibitors as potential therapeutic agents. The provided diagrams and methodologies serve as a valuable resource for researchers in the field of drug discovery and cancer biology.
An In-depth Technical Guide to Selective KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface. The discovery of a specific mutation, G12C (glycine to cysteine at codon 12), has led to a breakthrough in KRAS-targeted therapies. The presence of a cysteine residue in the switch-II pocket (SIIP) of the GDP-bound (inactive) state of KRAS G12C has enabled the development of allele-specific covalent inhibitors. These inhibitors bind irreversibly to cysteine-12, trapping KRAS G12C in its inactive state and subsequently blocking downstream oncogenic signaling. This guide provides a comprehensive technical overview of the core principles of selective KRAS G12C inhibition, with a focus on the mechanism of action, experimental validation, and key data for prominent inhibitors in this class.
Mechanism of Action
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] In its active state, KRAS engages with and activates downstream effector proteins, most notably in the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling pathways, driving cell proliferation and survival.[2][3] The G12C mutation impairs the intrinsic and GAP-mediated GTP hydrolysis, leading to an accumulation of the active GTP-bound form.[1][4]
Selective KRAS G12C inhibitors exploit the unique nucleophilic cysteine residue introduced by the G12C mutation. These compounds are designed to specifically and covalently bind to this cysteine when KRAS is in its inactive, GDP-bound state.[2][5] This covalent modification locks the KRAS G12C protein in an inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, which are responsible for loading GTP and activating KRAS.[2] By trapping KRAS G12C in the GDP-bound state, these inhibitors effectively shut down the downstream signaling cascades that promote tumor growth.[6]
Signaling Pathway of KRAS and Inhibition
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for selective G12C inhibitors.
Caption: KRAS G12C signaling pathway and inhibitor action.
Quantitative Data for Selective KRAS G12C Inhibitors
The following table summarizes key quantitative data for well-characterized selective KRAS G12C inhibitors.
| Inhibitor | Target | Assay Type | IC50 / Kd | Cell Line | Reference |
| AMG 510 (Sotorasib) | KRAS G12C | pERK Inhibition | Low nM | Multiple | [7] |
| KRAS G12C | Cell Viability (2D) | 10 - 1000 nM | Multiple KRAS G12C mutant lines | [7] | |
| KRAS G12C | Cell Viability (3D) | 0.2 - 1000 nM | Multiple KRAS G12C mutant lines | [7] | |
| MRTX849 (Adagrasib) | KRAS G12C | pERK Inhibition | Single-digit nM | Multiple | [7] |
| KRAS G12C | Cell Viability | IC50 between 10 and 1000 nM | Most KRAS G12C-mutant cell lines | [7] | |
| ARS-853 | KRAS G12C | Biochemical Rate Constant | 76 M-1s-1 | - | [8] |
| KRAS G12C | Cellular Engagement | 1.6 µM (at 6 hours) | - | [8] | |
| ARS-1620 | KRAS G12C | - | High potency | - | [5][9] |
| Divarasib | KRAS G12C | - | Significantly improved in vitro and in vivo potency compared to ARS-1620 | - | [10] |
| Compound 11 | GTP-KRAS WT | MST | KD = ~0.3 µM | - | [11] |
| GTP-KRAS G12D | MST | KD = ~0.4-0.7 µM | - | [11] | |
| GTP-KRAS G12C | MST | KD = ~0.4-0.7 µM | - | [11] | |
| GTP-KRAS Q61H | MST | KD = ~0.4-0.7 µM | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and development of KRAS G12C inhibitors. Below are outlines of key experimental protocols.
Biochemical Assay: KRAS G12C-Inhibitor Binding Kinetics
This protocol is designed to measure the rate of covalent bond formation between an inhibitor and KRAS G12C.
Caption: Workflow for biochemical binding kinetics assay.
Methodology:
-
Protein Preparation: Express and purify recombinant human KRAS G12C (residues 1-169). Load the protein with GDP.
-
Reaction: Incubate a fixed concentration of GDP-loaded KRAS G12C with varying concentrations of the test inhibitor in an appropriate reaction buffer.
-
Time Points: At specific time intervals, quench the reaction by adding a stopping solution (e.g., formic acid).
-
Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and quantify the amount of unmodified KRAS G12C and the inhibitor-bound adduct.
-
Data Interpretation: Plot the percentage of unmodified KRAS G12C over time for each inhibitor concentration. From these data, the second-order rate constant (kinact/Ki) can be determined, which reflects the efficiency of covalent modification.
Cellular Assay: pERK Inhibition Western Blot
This protocol assesses the ability of an inhibitor to block KRAS G12C signaling within a cellular context.
Caption: Workflow for pERK inhibition cellular assay.
Methodology:
-
Cell Culture: Culture a KRAS G12C mutant cancer cell line (e.g., NCI-H358) in appropriate media.
-
Treatment: Treat the cells with a range of concentrations of the KRAS G12C inhibitor for a specified period (e.g., 2-24 hours).
-
Lysis: Lyse the cells to extract total protein and determine the protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Probing: Probe the membrane with primary antibodies specific for phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with corresponding secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the pERK signal to total ERK and the loading control. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of pERK phosphorylation.[12]
In Vivo Pharmacodynamic Assay
This protocol evaluates the target engagement and downstream pathway inhibition of a KRAS G12C inhibitor in a tumor xenograft model.
Methodology:
-
Xenograft Model: Implant a KRAS G12C mutant human tumor cell line into immunocompromised mice.
-
Dosing: Once tumors are established, administer the test inhibitor to the mice via an appropriate route (e.g., oral gavage) at various doses and schedules.
-
Tumor Collection: At specified time points after the final dose, euthanize the mice and collect the tumors.
-
Target Engagement Analysis: Prepare tumor lysates and use mass spectrometry to quantify the percentage of KRAS G12C that is covalently modified by the inhibitor.[13]
-
Downstream Pathway Analysis: Use Western blotting or other immunoassays on the tumor lysates to measure the levels of pERK and other downstream signaling markers.[13]
-
Data Interpretation: Correlate the dose of the inhibitor with the extent of target engagement and the degree of downstream pathway inhibition to establish a pharmacodynamic relationship.
Conclusion
The development of selective KRAS G12C inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. These agents, born from a deep understanding of the structural and biochemical properties of the KRAS G12C oncoprotein, have demonstrated significant clinical activity. The continued development of next-generation inhibitors and the exploration of combination therapies hold the promise of further improving outcomes for patients with KRAS G12C-driven malignancies. The experimental frameworks detailed in this guide are fundamental to the ongoing research and development efforts in this exciting field.
References
- 1. Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe MRTX849 | Chemical Probes Portal [chemicalprobes.org]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Foothold: A Technical Guide to the Binding Site of Covalent Inhibitors on KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
The Allosteric Switch-II Pocket: A Druggable Cleft
Covalent inhibitors of KRAS G12C exploit a shallow, allosteric pocket located near the switch-II region (S-IIP) of the protein.[1][2][3][4] This pocket is typically cryptic or closed in the active, GTP-bound state of KRAS but becomes accessible in the inactive, GDP-bound conformation.[4] The inhibitors bind in this pocket and form an irreversible covalent bond with the thiol group of the mutant cysteine residue at position 12 (Cys12).[3][5] This covalent modification locks the KRAS G12C protein in an inactive state, preventing its interaction with downstream effector proteins and thereby abrogating oncogenic signaling.[5]
The binding of these inhibitors is characterized by a series of key interactions within the S-IIP:
-
Covalent Bond Formation: The primary anchoring point is the irreversible bond formed between an electrophilic warhead on the inhibitor (commonly an acrylamide) and the nucleophilic Cys12 residue.[6]
-
Hydrogen Bonding: The inhibitor backbone often forms hydrogen bonds with residues such as His95 and Gln99, further stabilizing the complex.[7]
-
Hydrophobic Interactions: The pocket is lined with hydrophobic residues, and the inhibitor's chemical scaffold is designed to maximize favorable van der Waals interactions within this environment.[1]
-
Induced Fit: The binding of the inhibitor can induce a conformational change in the switch-II loop, further stabilizing the inactive state and preventing the exchange of GDP for GTP.[1]
Quantitative Analysis of Inhibitor Binding
The potency and efficacy of KRAS G12C inhibitors are quantified through various biochemical and cell-based assays. The following tables summarize representative quantitative data for well-characterized inhibitors that bind to the S-IIP.
| Inhibitor | Assay Type | Target | IC50 (nM) | Kd (nM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| Sotorasib (AMG 510) | p-ERK Inhibition (H358 cells) | KRAS G12C | 10 | [8] | ||
| Cell Viability (MIA PaCa-2 cells) | KRAS G12C | 8 | [8] | |||
| Adagrasib (MRTX849) | p-ERK Inhibition (NCI-H358 cells) | KRAS G12C | 7 | [9] | ||
| Cell Viability (NCI-H358 cells) | KRAS G12C | 49 | [9] | |||
| Divarasib | Biochemical (SOS1-catalyzed exchange) | KRAS G12C | 2.3 | [1] | ||
| ARS-1620 | Biochemical (SOS1-catalyzed exchange) | KRAS G12C | 10 | [4] | ||
| Compound 1 | Biochemical (Mass Spectrometry) | KRAS G12C | 501 | [10] |
Visualizing the KRAS Signaling Pathway and Inhibition
The following diagrams, generated using the DOT language, illustrate the KRAS signaling cascade and the mechanism of its inhibition.
Caption: Simplified KRAS signaling pathway and the point of intervention by covalent inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor binding and activity. Below are outlines of key experimental protocols.
Recombinant Protein Expression and Purification
-
Construct Design: The human KRAS gene (residues 1-169) with a G12C mutation is cloned into an expression vector (e.g., pET-28a) with an N-terminal His-tag.
-
Protein Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Expression is induced with IPTG at a low temperature (e.g., 18°C) overnight.
-
Lysis and Affinity Chromatography: Cells are harvested, lysed by sonication, and the lysate is cleared by centrifugation. The supernatant containing the His-tagged KRAS G12C is loaded onto a Ni-NTA affinity column.
-
Tag Cleavage and Further Purification: The His-tag is cleaved using a specific protease (e.g., TEV protease). The protein is further purified by size-exclusion chromatography to obtain a homogenous, monomeric protein preparation.
-
Nucleotide Loading: The purified protein is loaded with GDP by incubation with a molar excess of GDP in the presence of EDTA, followed by the addition of MgCl2 to lock the nucleotide in the binding pocket.
X-ray Crystallography
-
Complex Formation: Purified, GDP-loaded KRAS G12C is incubated with a molar excess of the covalent inhibitor to ensure complete covalent modification, which is confirmed by mass spectrometry.
-
Crystallization: The KRAS G12C-inhibitor complex is concentrated and subjected to crystallization screening using various commercially available screens and optimized conditions (e.g., sitting-drop vapor diffusion).
-
Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.[2]
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined KRAS structure as a search model. The inhibitor is then modeled into the electron density, and the entire structure is refined.[2]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Nucleotide Exchange
-
Principle: This assay measures the displacement of a fluorescently labeled GTP analog from KRAS G12C, which is inhibited by compounds that lock the protein in the GDP-bound state.
-
Reagents: His-tagged KRAS G12C, a fluorescent GTP analog (e.g., BODIPY-GTP), a TR-FRET donor-labeled anti-His antibody, and a quencher-labeled GTP-binding protein.
-
Procedure:
-
KRAS G12C is pre-incubated with the test compound.
-
The nucleotide exchange reaction is initiated by the addition of the GEF (e.g., SOS1) and the fluorescent GTP analog.
-
The TR-FRET donor and acceptor are added.
-
The TR-FRET signal is measured over time on a plate reader. A decrease in the signal indicates inhibition of nucleotide exchange.[11]
-
Cell-Based Western Blot for Downstream Signaling
-
Cell Culture and Treatment: KRAS G12C mutant cancer cells (e.g., NCI-H358) are cultured and treated with various concentrations of the inhibitor for a specified time.
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system. The ratio of p-ERK to total ERK is quantified to determine the extent of pathway inhibition.[11]
Experimental and Logical Workflow Diagrams
Caption: Workflow for the characterization of KRAS G12C covalent inhibitors.
Caption: Logical cascade of the covalent inhibition mechanism of KRAS G12C.
This comprehensive guide provides a detailed understanding of the binding site and mechanism of action of covalent inhibitors targeting KRAS G12C. The principles and methodologies outlined here are fundamental for the continued development of novel and more effective therapies against this critical oncogenic driver.
References
- 1. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Unseen Target: A Technical Deep Dive into the Downstream Signaling Effects of ML318 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML318, a potent and specific inhibitor of Valosin-Containing Protein (VCP/p97), has emerged as a promising therapeutic agent in oncology. VCP, an AAA+ ATPase, is a critical regulator of cellular protein homeostasis, playing a pivotal role in processes frequently dysregulated in cancer, such as protein degradation, DNA damage repair, and cell cycle progression. This technical guide synthesizes the current understanding of the downstream signaling effects of this compound in cancer cells. By inhibiting VCP, this compound triggers a cascade of cellular events, primarily centered around the induction of proteotoxic stress, leading to the activation of the Unfolded Protein Response (UPR) and ultimately, apoptotic cell death. This document provides a comprehensive overview of the molecular pathways affected by this compound, detailed experimental protocols for assessing its activity, and quantitative data from various cancer cell line studies to serve as a valuable resource for researchers in the field.
Introduction: VCP/p97 as a Therapeutic Target in Cancer
Cancer cells, characterized by their rapid proliferation and high metabolic rates, are heavily reliant on efficient protein quality control mechanisms to manage the increased load of protein synthesis and folding. Valosin-Containing Protein (VCP), also known as p97, is a key molecular chaperone that governs the ubiquitin-proteasome system (UPS) and autophagy, two major pathways for protein degradation.[1][2][3][4] VCP's primary function is to segregate ubiquitinated proteins from cellular structures, such as the endoplasmic reticulum, mitochondria, and chromatin, thereby facilitating their subsequent degradation by the proteasome.[4]
Given its central role in maintaining protein homeostasis, VCP is often overexpressed in various cancers, correlating with poor prognosis and resistance to therapy.[1][3] This dependency on VCP makes it an attractive therapeutic target. Inhibition of VCP's ATPase activity leads to the accumulation of misfolded and ubiquitinated proteins, inducing significant cellular stress and ultimately triggering programmed cell death in cancer cells.[2][5][6][7][8]
This compound: A Specific VCP/p97 Inhibitor
This compound is a small molecule inhibitor that targets the D2 ATPase domain of VCP, exhibiting potent and selective inhibition of its activity. While much of the literature focuses on other VCP inhibitors like CB-5083 and NMS-873, the mechanistic principles underlying VCP inhibition are broadly applicable. This guide will focus on the known and inferred downstream effects of this compound based on the broader understanding of VCP inhibition in cancer biology.
Core Downstream Signaling Effects of this compound
The inhibition of VCP by this compound initiates a multi-faceted cellular response, primarily driven by the disruption of protein homeostasis. The key downstream effects include the induction of Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), leading to apoptosis, and modulation of other critical signaling pathways such as NF-κB and cell cycle regulation.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
A primary consequence of VCP inhibition is the accumulation of misfolded and ubiquitinated proteins within the ER, a condition known as ER stress.[5][6][9] This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.[5][6] The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.
Under sustained ER stress induced by this compound, the adaptive UPR program shifts towards a pro-apoptotic response. This is primarily mediated by the PERK-eIF2α-ATF4-CHOP signaling axis. Prolonged activation of this pathway leads to the upregulation of the pro-apoptotic protein CHOP, which in turn promotes cell death.[5]
Induction of Apoptosis
This compound and other VCP inhibitors are potent inducers of apoptosis in a variety of cancer cell lines.[1][2][7][8] The apoptotic program is activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The sustained ER stress and UPR activation play a central role in triggering the intrinsic pathway through the upregulation of pro-apoptotic Bcl-2 family members and subsequent mitochondrial outer membrane permeabilization.
Autophagy Modulation
Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. The role of VCP in autophagy is complex. VCP is required for the maturation of autophagosomes.[10][11] Inhibition of VCP can lead to the accumulation of immature autophagosomes, disrupting the autophagic flux.[11] This impairment of the autophagy process can contribute to the accumulation of cellular damage and sensitize cancer cells to apoptosis.[10]
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival.[12][13][14][15] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[12][13][14][15] VCP has been shown to be involved in the activation of the NF-κB pathway. Therefore, inhibition of VCP by this compound is expected to suppress NF-κB activity, leading to a reduction in the expression of pro-survival and pro-inflammatory genes.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, data from other VCP inhibitors provide a strong indication of its potential efficacy. The following tables summarize representative data for VCP inhibitors in various cancer cell lines.
Table 1: IC50 Values of VCP Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PPA | HCT116 | Colorectal Cancer | 2.7 | [16][17] |
| PPA | HeLa | Cervical Cancer | 6.1 | [16][17] |
| PPA | RPMI8226 | Multiple Myeloma | 3.4 | [16][17] |
| FQ393 | HCT-116 | Colorectal Cancer | 5 (induces 15.8% apoptosis at 12h) | [1] |
| FQ393 | A549 | Lung Cancer | 5 (induces 16.8% apoptosis at 12h) | [1] |
Table 2: Effects of VCP Inhibition on Protein Expression
| Treatment | Cell Line | Protein | Change in Expression | Effect | Reference |
| VCP Knockdown | KMS12PE, KMS11 | ERAD-associated proteins | Increased | Induction of ER Stress | [2] |
| VCP Inhibitor (OSSL_325096) | Myeloma cells | p73, CDC20 | Upregulated | Apoptosis induction | [2] |
| VCP Inhibitor (EerI) | Lung Adenocarcinoma | EMT markers | Increased | Increased migration and invasion | [6] |
| VCP Inhibitor (CB-5083) | AML cells | Ubiquitinated proteins | Accumulated | UPR activation, Apoptosis | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the downstream effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., VCP, CHOP, cleaved Caspase-3, p-IκBα, total IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
This compound, as a VCP/p97 inhibitor, represents a compelling strategy for targeting the inherent vulnerabilities of cancer cells related to protein homeostasis. The downstream effects of this compound converge on the induction of overwhelming proteotoxic stress, leading to ER stress, UPR activation, and ultimately, apoptosis. Further research is warranted to fully elucidate the specific signaling networks modulated by this compound in different cancer contexts. Quantitative proteomic and phosphoproteomic studies will be invaluable in identifying novel downstream effectors and potential biomarkers of response. Moreover, exploring synergistic combinations of this compound with other anticancer agents, particularly those that also induce ER stress or inhibit DNA repair, holds significant promise for future therapeutic development. This technical guide provides a foundational framework for researchers to design and interpret experiments aimed at unraveling the full therapeutic potential of this compound.
References
- 1. Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead Capable of Inducing Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel p97/VCP inhibitor induces endoplasmic reticulum stress and apoptosis in both bortezomib‐sensitive and ‐resistant multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Valosin-Containing Protein (VCP)/p97: A Prognostic Biomarker and Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase-mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of VCP/p97 demonstrates the critical balance between cell death and epithelial-mesenchymal transition (EMT) downstream of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VCP inhibition induces an unfolded protein response and apoptosis in human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VCP inhibition induces an unfolded protein response and apoptosis in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of VCP/p97 demonstrates the critical balance between cell death and epithelial-mesenchymal transition (EMT) downstream of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of potent autophagy inhibitors that sensitize oncogenic BRAF V600E mutant melanoma tumor cells to vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of p97/VCP function leads to defective autophagosome maturation, cell cycle arrest and apoptosis in mouse Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 13. The complexity of NF-κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A covalent p97/VCP ATPase inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigma of ML318: A Technical Guide to Inhibiting the GDP-Bound State of KRAS
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated "ML318" in the context of KRAS inhibition. The following guide provides an in-depth overview of the principles and methodologies for inhibiting the GDP-bound (inactive) state of KRAS, a pivotal strategy in modern oncology. This document utilizes data and protocols from well-characterized inhibitors that target this specific conformation of the KRAS protein to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The KRAS Conundrum and the GDP-Bound Strategy
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2][3] KRAS cycles between an active, GTP-bound "on" state and an inactive, GDP-bound "off" state.[3][4][5] Oncogenic mutations in KRAS, most commonly at codons 12, 13, and 61, impair its intrinsic GTPase activity, leading to a constitutively active state that drives tumorigenesis in a significant fraction of human cancers, including lung, colorectal, and pancreatic cancers.[6][7]
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep, well-defined binding pockets on its surface. A paradigm shift occurred with the discovery of a novel allosteric pocket, known as the Switch-II pocket, which is present in the GDP-bound conformation of KRAS G12C.[8] This led to the development of covalent inhibitors that specifically target the mutant cysteine at position 12, effectively trapping KRAS in its inactive state.[9] This strategy has been clinically validated with the approval of inhibitors like sotorasib and adagrasib.[10]
This guide delves into the core principles of inhibiting the GDP-bound state of KRAS, focusing on the quantitative data, experimental methodologies, and signaling pathways involved.
Quantitative Analysis of KRAS GDP-Bound Inhibitors
The characterization of inhibitors targeting the GDP-bound state of KRAS involves a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action. Below are tables summarizing key quantitative data for representative KRAS G12C inhibitors that bind to the GDP-state.
Table 1: Biochemical Potency of Representative KRAS G12C (GDP-Bound) Inhibitors
| Compound | Target | Assay Type | IC50 / KD | Reference |
| Sotorasib (AMG510) | KRAS G12C | Nucleotide Exchange Assay | 8.88 nM (IC50) | [11] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Potency | 0.4 µM (IC50) | [12] |
| MRTX1133 | KRAS G12D | Biochemical Binding Assay | 0.14 nM (IC50) | [1][11] |
Note: MRTX1133 is a non-covalent inhibitor of KRAS G12D, but its characterization involves similar assays.
Table 2: Cellular Activity of Representative KRAS G12C (GDP-Bound) Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Sotorasib (AMG510) | NCI-H358 (KRAS G12C) | Cell Viability | 0.009 µM | Mirati Therapeutics |
| Adagrasib (MRTX849) | NCI-H358 (KRAS G12C) | Cell Viability | 0.04 µM | Mirati Therapeutics |
Experimental Protocols
Detailed methodologies are crucial for the discovery and characterization of KRAS inhibitors. The following sections outline the protocols for key experiments.
Biochemical Assays
3.1.1. KRAS Nucleotide Exchange Assay
This assay is fundamental to identifying inhibitors that lock KRAS in its GDP-bound state by preventing the exchange of GDP for GTP.
-
Principle: KRAS is pre-loaded with a fluorescently labeled GDP analog, such as BODIPY-GDP. In the inactive state, the fluorescence is high. The addition of a guanine nucleotide exchange factor (GEF), like SOS1, and excess GTP initiates the exchange of BODIPY-GDP for GTP, leading to a decrease in fluorescence.[13] Inhibitors that stabilize the GDP-bound state will prevent this exchange, thus maintaining a high fluorescence signal.[2][13]
-
Protocol:
-
Recombinant KRAS protein (e.g., KRAS G12C) is incubated with BODIPY-GDP to allow for loading.
-
Excess, unbound BODIPY-GDP is removed.
-
The inhibitor compound at various concentrations is added to the BODIPY-GDP-loaded KRAS and incubated.
-
The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and a high concentration of GTP.
-
Fluorescence intensity is monitored over time using a plate reader.
-
The concentration of inhibitor that results in 50% inhibition of nucleotide exchange (IC50) is calculated.
-
3.1.2. Competition Binding Assays
These assays quantify the binding affinity of a compound to KRAS.
-
Principle: A known ligand (probe) that binds to the target protein is used. The ability of a test compound to displace this probe is measured, which allows for the determination of the test compound's binding affinity.
-
Protocol (Example using a qPCR-based method):
-
A DNA-tagged KRAS protein is incubated with a capture ligand immobilized on magnetic beads. This capture ligand is known to bind to the Switch-II pocket.[1][11]
-
The test compound (inhibitor) is added at varying concentrations to compete with the immobilized ligand for binding to the DNA-tagged KRAS.
-
After incubation and washing steps, the amount of DNA-tagged KRAS bound to the beads is quantified using quantitative PCR (qPCR).
-
A decrease in the qPCR signal with increasing concentrations of the test compound indicates successful competition.
-
The dissociation constant (KD) can be calculated from the competition curve.[1][11]
-
Cellular Assays
3.2.1. Target Engagement Assays
These assays confirm that the inhibitor binds to its intended target within a cellular context.
-
Principle: A common method involves using a cellular thermal shift assay (CETSA). The binding of a ligand to its target protein often increases the protein's thermal stability.
-
Protocol:
-
Cells are treated with the inhibitor or a vehicle control.
-
The cells are lysed, and the lysate is heated to a range of temperatures.
-
After heating, the aggregated proteins are pelleted by centrifugation.
-
The amount of soluble KRAS remaining in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
3.2.2. Downstream Signaling Pathway Inhibition Assays
These assays assess the functional consequences of KRAS inhibition.
-
Principle: Active KRAS signals through downstream pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[9][14] Inhibition of KRAS should lead to a decrease in the phosphorylation of key downstream effectors like ERK and AKT.
-
Protocol:
-
Cancer cell lines harboring the relevant KRAS mutation (e.g., KRAS G12C) are treated with the inhibitor at various concentrations for a defined period.
-
Cells are lysed, and protein extracts are prepared.
-
The levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), as well as total ERK and total AKT, are measured by Western blotting using specific antibodies.
-
A dose-dependent decrease in the ratio of p-ERK/total ERK and p-AKT/total AKT indicates successful inhibition of KRAS signaling.
-
Visualizations: Pathways and Workflows
KRAS Signaling Pathway
Caption: The KRAS signaling cascade and the point of intervention for GDP-bound state inhibitors.
Experimental Workflow for KRAS Inhibitor Characterization
Caption: A typical workflow for the preclinical characterization of KRAS inhibitors.
Logic of GDP-Bound State Inhibition
Caption: The mechanism of action for inhibitors targeting the GDP-bound state of KRAS.
Conclusion and Future Directions
The strategy of targeting the GDP-bound state of KRAS, particularly for the G12C mutation, has marked a significant breakthrough in cancer therapy. The success of sotorasib and adagrasib has validated this approach and spurred the development of inhibitors against other KRAS mutants, such as the G12D mutation, which are more prevalent in pancreatic and colorectal cancers. The methodologies and assays detailed in this guide form the bedrock of these discovery efforts.
Future challenges include overcoming intrinsic and acquired resistance to these inhibitors. Mechanisms of resistance can include the upregulation of receptor tyrosine kinases (RTKs) or alterations in downstream signaling components.[15] Combination therapies that target these resistance pathways are a promising avenue of investigation. Furthermore, the development of novel inhibitors that can target other KRAS mutants or even pan-RAS inhibitors remains a critical goal in the field. The continued application of robust biochemical and cellular characterization will be essential to advancing these next-generation KRAS-targeted therapies.
References
- 1. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structural impact of GTP binding on downstream KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisionmedicineonline.com [precisionmedicineonline.com]
- 4. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic conformational equilibria in the active states of KRAS and NRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ENA 2020: Inhibitor of KRAS gene mutation shows promise in lung, bowel and other solid tumours - ecancer [ecancer.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Ethyl-3-piperidinyl alpha-hydroxy-alpha-phenylbenzeneacetate | C21H25NO3 | CID 62504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Initial Research Contradicts Premise of ML318 as a KRAS Inhibitor
Initial investigations into the scientific literature have revealed that the compound ML318 is not a known inhibitor of the KRAS protein. Instead, published research identifies this compound as an inhibitor of PvdQ, an enzyme involved in the synthesis of the siderophore pyoverdine in Pseudomonas aeruginosa.
A comprehensive search for primary studies and discovery literature did not yield any evidence to support the claim that this compound targets the KRAS oncogene, a key regulator of cell growth and proliferation frequently mutated in various cancers. The U.S. National Institutes of Health (NIH) Probe Reports and associated publications explicitly characterize this compound's activity against PvdQ[1][2].
The KRAS protein, particularly its mutated forms, has been a significant focus of cancer drug discovery, leading to the development of specific inhibitors that target mutations like G12C.[3] The mechanisms of these inhibitors and the assays used to characterize them are well-documented and distinct from the reported activity of this compound.[4][5][6][7][8]
Given this discrepancy, it is not possible to provide an in-depth technical guide on the "initial studies and discovery of this compound as a KRAS inhibitor" as the foundational premise is not supported by the available scientific data.
We invite the user to clarify their request. Should the interest lie in the discovery and characterization of a confirmed KRAS inhibitor, we can provide a detailed technical guide on a relevant compound. Alternatively, if the focus is on the compound this compound, we can prepare a guide on its discovery as a PvdQ inhibitor and its potential as an anti-bacterial agent.
References
- 1. Figure 3, Dose-dependent activity of the probe (this compound) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Table 1, Summary of Probe (this compound) Properties Computed from Structure - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of a brain-penetrant covalent inhibitor of KRAS G12C - American Chemical Society [acs.digitellinc.com]
- 4. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders | Semantic Scholar [semanticscholar.org]
- 8. biorxiv.org [biorxiv.org]
ML318: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML318 is a potent and selective small molecule inhibitor of the PvdQ acylase, an enzyme essential for the biosynthesis of the siderophore pyoverdine in Pseudomonas aeruginosa. By disrupting pyoverdine production, this compound effectively limits bacterial growth under iron-deficient conditions, presenting a novel anti-virulence strategy for combating P. aeruginosa infections. This technical guide provides a comprehensive overview of the available pharmacodynamic data for this compound, including its mechanism of action, in vitro and cellular potency, and the experimental protocols used for its characterization. While extensive pharmacodynamic information exists, this document also highlights the current gap in publicly available in vivo pharmacokinetic data for this compound.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. The increasing prevalence of multidrug-resistant strains necessitates the development of novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. One promising approach is the inhibition of bacterial virulence factors, which are essential for the establishment and progression of infection.
This compound emerged from a high-throughput screening campaign as a potent inhibitor of PvdQ, a key enzyme in the pyoverdine biosynthesis pathway. Pyoverdine is a high-affinity siderophore that scavenges iron from the host environment, a process critical for the survival and proliferation of P. aeruginosa. By inhibiting PvdQ, this compound effectively "starves" the bacteria of this essential nutrient, thereby attenuating its virulence.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through a series of in vitro and cell-based assays, demonstrating its potent and specific activity against its target, PvdQ, and its subsequent effect on bacterial growth and virulence factor production.
Mechanism of Action
This compound acts as a biaryl nitrile inhibitor of the PvdQ acylase.[1] It binds to the acyl-binding site of the enzyme, preventing the cleavage of the acyl group from the pyoverdine precursor, which is a critical step in the maturation of the siderophore. This inhibition of pyoverdine production limits the ability of P. aeruginosa to acquire iron, thereby restricting its growth in iron-limited environments, such as those encountered within a host organism.[1]
In Vitro and Cellular Activity
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The key pharmacodynamic parameters are summarized in the table below.
| Parameter | Value | Assay Type | Description |
| IC50 (PvdQ) | 20 nM | Fluorescent Biochemical Assay | Concentration of this compound required to inhibit 50% of PvdQ acylase activity in a purified enzyme assay.[1] |
| IC50 (P. aeruginosa PAO1) | 19 µM | Bacterial Growth Inhibition Assay | Concentration of this compound required to inhibit 50% of P. aeruginosa (PAO1 strain) growth under iron-limiting conditions.[1] |
| HeLa Cell Toxicity | > 46.7 µM | Cytotoxicity Assay | This compound showed no significant toxicity to human HeLa cells at the highest tested concentration, indicating selectivity for the bacterial target. |
Signaling Pathways and Experimental Workflows
PvdQ Signaling Pathway and Inhibition by this compound
The following diagram illustrates the role of PvdQ in the pyoverdine biosynthesis pathway and the mechanism of inhibition by this compound.
Experimental Workflow for this compound Characterization
The diagram below outlines the typical experimental workflow used to identify and characterize inhibitors of PvdQ, such as this compound.
Pharmacokinetics
Despite the comprehensive characterization of its pharmacodynamics, there is currently no publicly available in vivo pharmacokinetic data for this compound. Essential pharmacokinetic parameters such as:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
t1/2 (Elimination half-life)
-
Clearance
-
Volume of distribution
-
Bioavailability
have not been reported in the scientific literature.
Typical In Vivo Pharmacokinetic Studies
For a compound like this compound, a typical preclinical pharmacokinetic assessment in an animal model (e.g., mouse or rat) would involve the following:
-
Administration: The compound would be administered via relevant routes, such as intravenous (IV) and oral (PO) gavage.
-
Blood Sampling: Serial blood samples would be collected at various time points post-administration.
-
Bioanalysis: The concentration of this compound in plasma or serum would be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Modeling: The resulting concentration-time data would be analyzed using pharmacokinetic software to determine the key parameters listed above.
Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and for guiding dose selection and scheduling for in vivo efficacy studies.
Experimental Protocols
PvdQ Fluorescent Biochemical Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against purified PvdQ acylase.
-
Principle: The assay measures the PvdQ-mediated cleavage of a fluorogenic substrate, 4-methylumbelliferyl laurate. Cleavage of the laurate group releases the fluorescent 4-methylumbelliferone, which can be quantified.
-
Procedure:
-
Purified PvdQ enzyme is incubated with varying concentrations of this compound.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature.
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
-
P. aeruginosa Growth and Pyoverdine Production Assay
-
Objective: To assess the effect of this compound on bacterial growth and pyoverdine production in a cellular context.
-
Principle: P. aeruginosa is grown in an iron-limited medium to induce pyoverdine production. Bacterial growth is monitored by measuring the optical density at 600 nm (OD600), while pyoverdine production is quantified by measuring the absorbance of the culture supernatant at 405 nm.
-
Procedure:
-
P. aeruginosa (e.g., PAO1 strain) is cultured in an iron-chelating medium (e.g., containing EDDHA) in the presence of varying concentrations of this compound.
-
The cultures are incubated with shaking at 37°C.
-
At specific time points, the OD600 is measured to determine bacterial growth.
-
The culture is centrifuged, and the absorbance of the supernatant is measured at 405 nm to quantify pyoverdine.
-
The IC50 for growth inhibition is calculated from the dose-response curve of OD600 versus this compound concentration.
-
HeLa Cell Cytotoxicity Assay
-
Objective: To evaluate the potential toxicity of this compound against a mammalian cell line.
-
Principle: HeLa cells are incubated with this compound, and cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of viable cells.
-
Procedure:
-
HeLa cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with a range of concentrations of this compound.
-
After an incubation period (e.g., 24-48 hours), a viability reagent (e.g., MTT) is added.
-
Following a further incubation, the absorbance is read at the appropriate wavelength.
-
Cell viability is expressed as a percentage of the untreated control, and any cytotoxic effects are noted.
-
Conclusion
This compound is a well-characterized and potent inhibitor of PvdQ acylase with demonstrated activity against P. aeruginosa in cellular assays. Its specific mechanism of action, targeting a key virulence factor, makes it a valuable tool for studying P. aeruginosa pathogenesis and a promising starting point for the development of novel anti-infective agents. However, the lack of publicly available in vivo pharmacokinetic data represents a significant knowledge gap. Future studies are warranted to elucidate the ADME properties of this compound, which will be critical for assessing its potential as a therapeutic candidate.
References
The Therapeutic Potential of NC318 in Oncology: A Technical Overview
Disclaimer: Initial searches for "ML318" did not yield a specific therapeutic agent in oncology. The information presented here pertains to NC318 , a humanized monoclonal antibody targeting Siglec-15 (S15), which is believed to be the intended subject of inquiry.
Introduction
NC318 is an investigational immunotherapeutic agent designed to enhance the body's anti-tumor immune response. It is a humanized immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15).[1] Siglec-15 is a protein expressed on the surface of certain tumor cells and tumor-associated macrophages (TAMs), where it is believed to play a role in suppressing the immune system.[1][2] By blocking the activity of Siglec-15, NC318 aims to restore T-cell function and promote anti-tumor immunity.[3] This technical guide provides an in-depth overview of the therapeutic potential of NC318 in oncology, focusing on its mechanism of action, clinical trial data, and the signaling pathways it modulates.
Core Mechanism of Action
NC318 exerts its anti-tumor effects by disrupting the immunosuppressive signals mediated by Siglec-15. Siglec-15 is upregulated in the tumor microenvironment and is expressed on various cancer cells and tumor-infiltrating myeloid cells.[2] Its expression is often non-overlapping with PD-L1, another key immune checkpoint protein, suggesting that NC318 could be effective in patients who are resistant to anti-PD-1/PD-L1 therapies.[2]
The binding of NC318 to Siglec-15 on TAMs and tumor cells is thought to inhibit the immunosuppressive functions of these cells.[1] This may lead to a cascade of events that promote an anti-tumor immune response, including the enhancement of T-cell proliferation and function.[3] Preclinical studies have demonstrated that blocking Siglec-15 with an antibody can enhance anti-tumor immunity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Siglec-15-mediated immune suppression and a general workflow for evaluating the clinical efficacy of NC318.
Clinical Development and Efficacy
NC318 has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of advanced or metastatic solid tumors.[3][4] These trials have assessed the safety, tolerability, and anti-tumor activity of NC318 both as a monotherapy and in combination with other immunotherapies, such as the anti-PD-1 antibody pembrolizumab.[5][6]
Quantitative Clinical Trial Data
The following tables summarize key quantitative data from clinical studies of NC318.
Table 1: NC318 Monotherapy Clinical Trial Results
| Metric | Value | Patient Population | Clinical Trial |
| Disease Control Rate | 37% | Advanced/Metastatic Solid Tumors | NCT03665285 |
| Median Progression-Free Survival (PFS) | 5.0 months | S15+ Patients with Disease Control | NCT03665285 |
| Durable Clinical Benefit | 40% (Stable Disease) | S15+ Subjects (H-score ≥ 1) | Phase 1/2 Study[2] |
| Median Duration of Disease Control | 24 weeks | Subjects with ≥16 weeks of Stable Disease | NCT03665285[7] |
Table 2: NC318 in Combination with Pembrolizumab (for PD-1 Axis Inhibitor Refractory NSCLC)
| Metric | Value | Patient Population | Clinical Trial |
| Durable Clinical Benefit | 28% (5/18 patients) | Advanced PD-1 Axis Inhibitor Refractory NSCLC | NCT04699123 |
| Confirmed Responses | 3 patients | Advanced PD-1 Axis Inhibitor Refractory NSCLC | NCT04699123 |
Note: Durable clinical benefit is defined as a partial response or stable disease lasting greater than 6 months.
Experimental Protocols
Detailed experimental protocols for the clinical trials are registered and available on clinical trial databases. A general outline of the methodology used in the Phase 1/2 trial (NCT03665285) is provided below.
Phase 1/2 Monotherapy Trial (NCT03665285) - General Protocol
-
Patient Selection: Patients with advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapies are screened.[4] Key inclusion criteria include an ECOG performance status of 0 or 1 and the presence of measurable disease.[4]
-
Tumor Biopsy and S15 Expression Analysis: A baseline tumor biopsy is obtained to assess the expression level of Siglec-15 using immunohistochemistry (IHC).[2]
-
Dose Escalation and Expansion: The Phase 1 portion of the study involves dose escalation to determine the recommended Phase 2 dose (RP2D).[4] The Phase 2 portion further evaluates the efficacy and safety of NC318 in specific tumor types.
-
Treatment Administration: NC318 is administered intravenously (IV) at various dose levels and schedules.[4]
-
Tumor Assessment: Tumor responses are evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[2][4]
-
Biomarker Analysis: Peripheral blood and tumor tissue samples are collected to evaluate pharmacodynamic markers and potential predictive biomarkers of response.[2][8]
Conclusion and Future Directions
NC318 represents a novel immunotherapeutic approach with the potential to treat a range of solid tumors, particularly those that are resistant to existing checkpoint inhibitors. Early clinical data have shown promising signs of anti-tumor activity, with a manageable safety profile.[7] The combination of NC318 with pembrolizumab has demonstrated clinical benefit in patients with advanced, PD-1 axis inhibitor refractory NSCLC.[6]
Further investigation is ongoing to optimize the dosing regimen and to identify patient populations most likely to benefit from NC318 therapy. The development of a validated assay for Siglec-15 expression is crucial for patient selection in future clinical trials.[8] While NextCure announced the discontinuation of the NC318 monotherapy development, the combination therapy trials continue to be explored.[9] The continued exploration of NC318 in combination with other anti-cancer agents may unlock its full therapeutic potential in oncology.
References
- 1. Facebook [cancer.gov]
- 2. ir.nextcure.com [ir.nextcure.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. The NC318 Phase 2 trial, in Combination with Pembrolizumab, shows clinical activity in treating patients with advanced NSCLC [synapse.patsnap.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. A Safety and Tolerability Study of NC318 in Subjects With Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 9. fiercebiotech.com [fiercebiotech.com]
The RAS-RAF-MEK-ERK Pathway: A Technical Guide to a Core Signaling Cascade and its Inhibition
Disclaimer: This technical guide details the RAS-RAF-MEK-ERK signaling pathway and methods for its study. The user's original query specified the compound ML318. However, a comprehensive review of the scientific literature reveals no evidence of this compound directly targeting or affecting the RAS-RAF-MEK-ERK pathway. This compound is characterized as an inhibitor of the PvdQ acylase in Pseudomonas aeruginosa. Therefore, this guide will focus on the pathway itself and utilize well-established inhibitors of this cascade as examples to fulfill the core requirements of the request.
Introduction to the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a highly conserved signaling pathway that transduces signals from extracellular stimuli to the nucleus, regulating a multitude of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in key components like RAS or BRAF, is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[3][4]
The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which leads to the activation of the small GTPase RAS.[1] Activated, GTP-bound RAS then recruits and activates RAF kinases (ARAF, BRAF, and CRAF).[5] RAF kinases subsequently phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases).[6] Finally, activated MEK phosphorylates and activates the terminal kinases of the cascade, ERK1 and ERK2 (Extracellular signal-Regulated Kinases).[7] Activated ERK then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately altering gene expression.[5]
Key Components and Points of Inhibition
The linear nature of the RAS-RAF-MEK-ERK pathway presents several key nodes for therapeutic intervention. Inhibitors have been developed to target RAS, RAF, MEK, and ERK.
-
RAS: For decades, RAS was considered "undruggable" due to the high affinity of GTP binding and the lack of deep pockets on its surface. However, the development of covalent inhibitors targeting specific KRAS mutants, such as Sotorasib (AMG 510) and Adagrasib (MRTX849) for KRAS G12C, has marked a significant breakthrough.[8][9]
-
RAF: Inhibitors targeting BRAF, particularly the V600E mutant, have shown significant clinical success in melanoma. However, paradoxical activation of the pathway in BRAF wild-type cells can be a limiting factor.[10]
-
MEK: MEK inhibitors, such as Trametinib, are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, preventing MEK from phosphorylating ERK.[6]
-
ERK: As the final kinase in the cascade, ERK inhibition offers a strategy to overcome resistance to upstream inhibitors.[11][12]
Quantitative Data for Pathway Inhibitors
The efficacy of pathway inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%.
| Inhibitor | Target | Mutant Specificity | Reported IC50 | Cell Line/Assay Condition |
| Sotorasib (AMG 510) | KRAS | G12C | 0.5 - 10 nM (Biochemical) | GDP-KRAS G12C binding |
| 7 - 15 nM (Cellular) | NCI-H358 (KRAS G12C) p-ERK inhibition | |||
| Adagrasib (MRTX849) | KRAS | G12C | ~0.02 µM (Cellular) | MIA PaCa-2 (KRAS G12C) cell viability |
| Trametinib | MEK1/MEK2 | N/A | ~0.92 nM (MEK1), ~1.8 nM (MEK2) (Biochemical) | Cell-free enzyme assay |
| ~4 nM (Cellular) | HT-29 (BRAF V600E) cell proliferation | |||
| Ulixertinib (BVD-523) | ERK1/ERK2 | N/A | ~23 nM (ERK1), ~1 nM (ERK2) (Biochemical) | Cell-free enzyme assay |
| 100-300 nM (Cellular) | A375 (BRAF V600E) cell proliferation |
Experimental Protocols
The study of RAS-RAF-MEK-ERK pathway inhibitors involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assays
Biochemical assays utilize purified enzymes to assess the direct inhibitory activity of a compound.
4.1.1 Kinase Activity Assay (e.g., for MEK or ERK inhibitors)
-
Principle: To measure the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. This can be quantified using methods like radioactive phosphate incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection.
-
Protocol Outline:
-
Reagents: Purified active MEK1 or ERK2 kinase, kinase buffer, ATP, specific substrate (e.g., inactive ERK2 for MEK1 assay, or a peptide substrate like myelin basic protein for ERK2 assay), and the test inhibitor.
-
Procedure: a. The kinase is pre-incubated with varying concentrations of the inhibitor in the kinase buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
4.1.2 RAS-RAF Interaction Assay
-
Principle: To measure the ability of an inhibitor to disrupt the interaction between activated RAS and its downstream effector, RAF. This can be assessed using techniques like AlphaScreen, FRET, or surface plasmon resonance (SPR).
-
Protocol Outline (AlphaScreen):
-
Reagents: Biotinylated, constitutively active KRAS (e.g., G12V) loaded with a non-hydrolyzable GTP analog (GTPγS), Glutathione S-transferase (GST)-tagged RAF-RBD (RAS Binding Domain), Streptavidin-coated Donor beads, and anti-GST Acceptor beads.
-
Procedure: a. Biotin-KRAS-GTPγS is incubated with varying concentrations of the test inhibitor. b. GST-RAF-RBD is added to the mixture. c. Streptavidin-Donor beads and anti-GST Acceptor beads are added. d. The plate is incubated in the dark to allow for bead association.
-
Detection: The plate is read on an AlphaScreen-compatible reader. A signal is generated when the Donor and Acceptor beads are brought into proximity by the RAS-RAF interaction.
-
Data Analysis: A decrease in the AlphaScreen signal indicates disruption of the interaction, and the IC50 is calculated.
-
Cellular Assays
Cellular assays are crucial for evaluating the effect of an inhibitor in a more physiologically relevant context.[13][14][15]
4.2.1 Western Blotting for Pathway Phosphorylation
-
Principle: To assess the phosphorylation status of key pathway components (e.g., p-MEK, p-ERK) in cells treated with an inhibitor. A decrease in the phosphorylated form of a protein indicates pathway inhibition.
-
Protocol Outline:
-
Cell Culture and Treatment: Cancer cell lines with a known activating mutation in the RAS-RAF-MEK-ERK pathway (e.g., A375 for BRAF V600E, or MIA PaCa-2 for KRAS G12C) are cultured. Cells are treated with the inhibitor at various concentrations for a specific duration.
-
Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of inhibition.
-
4.2.2 Cell Viability/Proliferation Assay
-
Principle: To measure the effect of an inhibitor on the growth and survival of cancer cells.
-
Protocol Outline (e.g., using CellTiter-Glo®):
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well.
-
Detection: Luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the number of viable cells. The IC50 for cell viability is calculated from the dose-response curve.
-
Visualizations
RAS-RAF-MEK-ERK Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling cascade.
Experimental Workflow for Inhibitor Evaluation
References
- 1. Mechanism of Suppression of the Raf/MEK/Extracellular Signal-Regulated Kinase Pathway by the Raf Kinase Inhibitor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Raf (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MEK Brain Penetrant Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 8. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ENA 2020: Inhibitor of KRAS gene mutation shows promise in lung, bowel and other solid tumours - ecancer [ecancer.org]
- 10. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A brain-penetrant RAF dimer antagonist for the noncanonical BRAF oncoprotein of pediatric low-grade astrocytomas. [vivo.weill.cornell.edu]
- 15. Cobimetinib (GDC-0973, XL518) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Drugging the "Undruggable": A Technical Guide to the Foundational Research on Covalent Inhibitors for KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an intractable target in oncology. The high affinity of KRAS for its guanosine triphosphate (GTP) and guanosine diphosphate (GDP) binding partners, coupled with the absence of discernible allosteric pockets, presented a formidable challenge to small molecule inhibitor development. However, the discovery and exploitation of a unique vulnerability in the KRAS G12C mutant have ushered in a new era of targeted cancer therapy. This technical guide delves into the foundational research that led to the development of covalent inhibitors for KRAS G12C, providing a comprehensive overview of the core scientific principles, key experimental methodologies, and pivotal data that paved the way for this therapeutic breakthrough.
The KRAS G12C Mutation: An Achilles' Heel
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes, including proliferation, differentiation, and survival.[1][2] Activating mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, leading to the constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K/mTOR pathways, which promote uncontrolled cell growth.[1]
The G12C mutation, where a glycine residue at codon 12 is substituted with a cysteine, is particularly common in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] This specific mutation introduces a reactive cysteine residue, which became the focal point for the design of a novel class of inhibitors.[1] These inhibitors were engineered to form a covalent, irreversible bond with the mutant cysteine, thereby locking the KRAS G12C protein in its inactive, GDP-bound state and preventing its interaction with downstream effectors.[1][2]
Mechanism of Covalent Inhibition and Signaling Cascade
Covalent inhibitors of KRAS G12C, such as sotorasib (AMG 510) and adagrasib (MRTX849), selectively target the inactive, GDP-bound conformation of the mutant protein. By forming an irreversible bond with the cysteine at position 12, these inhibitors prevent the exchange of GDP for GTP, a crucial step for KRAS activation that is facilitated by guanine nucleotide exchange factors (GEFs) like Son of Sevenless 1 (SOS1).[2][3] This effectively traps KRAS G12C in an "off" state, leading to the suppression of downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Quantitative Analysis of Foundational Covalent Inhibitors
The development of potent and selective KRAS G12C inhibitors was underpinned by rigorous quantitative biochemical and cellular assays. The following tables summarize key data for the pioneering inhibitors, sotorasib and adagrasib.
Table 1: Biochemical Activity of Sotorasib (AMG 510) and Adagrasib (MRTX849)
| Assay Type | Target Protein | Inhibitor | Result |
| SOS1-Catalyzed Nucleotide Exchange | Recombinant KRAS G12C | Sotorasib | Potent Inhibition[3] |
| SOS1-Catalyzed Nucleotide Exchange | Recombinant Wild-Type KRAS | Sotorasib | Minimal Effect[3] |
| Cellular p-ERK Inhibition (NCI-H358) | Endogenous KRAS G12C | Sotorasib | IC50 in the nanomolar range |
| Cellular p-ERK Inhibition (SW837) | Endogenous KRAS G12C | Adagrasib | Potent inhibition of p-ERK[4] |
| Thermal Shift Assay | Endogenous KRAS G12C | Adagrasib | Selective stabilization of KRAS G12C protein[5] |
Table 2: Clinical Efficacy of Sotorasib and Adagrasib in NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | CodeBreaK 100 (Phase II) | 37.1%[6] | 6.8 months[6][7] |
| Adagrasib | KRYSTAL-1 (Phase I/IB) | 53.3% (in 15 evaluable patients)[8] | 11.1 months (in 15 evaluable patients)[8] |
Key Experimental Protocols
The characterization of KRAS G12C covalent inhibitors relies on a suite of specialized biochemical and cellular assays. Below are detailed methodologies for foundational experiments.
Biochemical SOS1-Catalyzed Nucleotide Exchange Assay
Objective: To determine the inhibitory activity of a compound on the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation.
Methodology:
-
Protein Preparation: Recombinant human KRAS G12C (residues 1-169) is expressed and purified. The protein is then pre-loaded with a fluorescent GDP analog, such as BODIPY-GDP.[3]
-
Reaction Mixture: The assay is typically conducted in a buffer containing 25 mM HEPES (pH 7.4), 5 mM MgCl₂, and 1 mM TCEP.[3]
-
Assay Procedure:
-
The KRAS G12C protein pre-loaded with the fluorescent GDP is incubated with varying concentrations of the test inhibitor.
-
The nucleotide exchange reaction is initiated by the addition of the catalytic domain of SOS1 and a molar excess of non-fluorescent GTP.[3]
-
-
Signal Detection: The decrease in fluorescence polarization or intensity is monitored over time. As SOS1 facilitates the release of the fluorescent GDP, which is then replaced by the non-fluorescent GTP, the signal diminishes.
-
Data Analysis: The rate of nucleotide exchange is calculated, and the half-maximal inhibitory concentration (IC50) of the test compound is determined by plotting the percentage of inhibition against the compound concentration.
Cellular Western Blot for Downstream Signaling Inhibition (p-ERK)
Objective: To assess the ability of an inhibitor to suppress the KRAS G12C-mediated signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector ERK.
Methodology:
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) until they reach approximately 80% confluency.[3]
-
Drug Treatment: Cells are treated with a serial dilution of the inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2-4 hours).[3]
-
Protein Extraction: Following treatment, cells are washed with cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3][9]
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard method like the BCA assay to ensure equal loading for electrophoresis.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[9][10]
-
The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.[9][10]
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.[10]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[10]
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate.[11] The membrane is then stripped and re-probed with an antibody for total ERK to serve as a loading control.[10] Band intensities are quantified, and the ratio of p-ERK to total ERK is calculated and normalized to the vehicle control to determine the IC50.
Experimental and Screening Workflow
The discovery and development of KRAS G12C covalent inhibitors typically follow a structured workflow, beginning with high-throughput screening and progressing through detailed biochemical and cellular characterization.
Conclusion
The successful development of covalent inhibitors targeting KRAS G12C represents a paradigm shift in the treatment of KRAS-mutant cancers. This achievement was the culmination of decades of research, innovative drug design, and the meticulous application of biochemical and cellular assays to identify and characterize these groundbreaking therapies. The foundational research outlined in this guide not only provides a blueprint for the continued development of KRAS-targeted therapies but also serves as an inspiration for tackling other historically "undruggable" targets in oncology. The ongoing exploration of combination therapies and mechanisms of resistance will undoubtedly build upon this solid foundation, offering new hope for patients with these challenging malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ilcn.org [ilcn.org]
- 7. targetedonc.com [targetedonc.com]
- 8. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for ML318 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML318 is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE). NAE is the crucial E1 enzyme that initiates the NEDDylation cascade, a post-translational modification process essential for the activity of Cullin-RING E3 ligases (CRLs). By inhibiting NAE, this compound prevents the neddylation of cullin proteins, leading to the inactivation of CRLs. This results in the accumulation of various CRL substrate proteins, many of which are key regulators of critical cellular processes. The subsequent disruption of protein homeostasis leads to cell cycle arrest, apoptosis, and the suppression of tumor growth, making this compound a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, cell cycle progression, and apoptosis.
Data Presentation
Table 1: Reported IC50 Values of NAE Inhibitors in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the NAE inhibitor MLN4924 (Pevonedistat), a well-characterized analog of this compound. These values can serve as a starting point for determining the optimal concentration of this compound in your specific cell line. It is recommended to perform a dose-response experiment to determine the precise IC50 for your experimental system.
| Cell Line | Cancer Type | NAE Inhibitor | IC50 (nM) | Incubation Time (h) |
| HCT-116 | Colon Carcinoma | MLN4924 | 4.7 | 72 |
| A375 | Melanoma | MLN4924 | 650 (LC70) | 48 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | TAS4464 | <10 | 72 |
| K562 | Chronic Myeloid Leukemia | MLN4924 | Not specified | Not specified |
| THP-1 | Acute Monocytic Leukemia | MLN4924 | Not specified | Not specified |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound in cell culture.
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting range is from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells from the culture plates.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V and PI Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Western Blotting for CRL Substrates
This protocol is for detecting the accumulation of specific CRL substrates, such as CDT1 and p27, which confirms the on-target effect of this compound.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDT1, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Application Notes and Protocols for the Evaluation of ML318 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial literature searches did not yield specific data on the application of ML318, a known PvdQ acylase inhibitor, in lung cancer cell lines. The following application notes and protocols are therefore provided as a comprehensive and detailed framework for the evaluation of a novel small molecule inhibitor, using this compound as a representative compound, against non-small cell lung cancer (NSCLC) cell lines. The experimental parameters and expected outcomes are based on established methodologies for testing small molecule inhibitors in cancer cell culture and should be optimized for specific experimental conditions.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases. The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis and is often dysregulated in cancer, making it an attractive target for therapeutic intervention. Valosin-containing protein (VCP/p97), an ATPase, is a key component of the UPS involved in protein degradation, DNA repair, and cell cycle regulation.[1][2] Inhibition of VCP has emerged as a potential anti-cancer strategy, as it can lead to the accumulation of misfolded proteins, endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[3][4]
This compound is presented here as a representative small molecule inhibitor for investigation in lung cancer cell lines. These application notes provide detailed protocols for assessing its cytotoxic effects, its ability to induce apoptosis, and its impact on key signaling pathways implicated in lung cancer pathogenesis.
Data Presentation: Summary of Expected Quantitative Data
The following tables are templates for summarizing quantitative data obtained from the described experiments. Representative data from studies on other VCP inhibitors or common chemotherapeutic agents in lung cancer cell lines are used for illustrative purposes.
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines (IC50 Values)
| Cell Line | Histology | This compound IC50 (µM) after 72h | Doxorubicin IC50 (µM) after 72h (Positive Control) |
| A549 | Adenocarcinoma | To be determined | 5.05 ± 0.13[5] |
| NCI-H1299 | Non-Small Cell Lung Carcinoma | To be determined | Data not available |
| H460 | Large Cell Carcinoma | To be determined | Data not available |
| Calu-3 | Adenocarcinoma | To be determined | Data not available |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 2: Apoptosis Induction by this compound in A549 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | 0 | Baseline | 1.0 |
| This compound | IC50 | To be determined | To be determined |
| Staurosporine (1 µM) | 1 | >80% | >10 |
Data are to be presented as mean ± standard deviation from at least three independent experiments.
Table 3: Effect of this compound on Protein Expression in A549 Cells
| Target Protein | Treatment (this compound, IC50, 24h) | Densitometry (Fold Change vs. Control) |
| Cleaved PARP | Vehicle | 1.0 |
| This compound | To be determined | |
| Cleaved Caspase-3 | Vehicle | 1.0 |
| This compound | To be determined | |
| p-Akt (Ser473) | Vehicle | 1.0 |
| This compound | To be determined | |
| Total Akt | Vehicle | 1.0 |
| This compound | To be determined | |
| β-Actin | Vehicle/ML318 | 1.0 (Loading Control) |
Protein levels are quantified by densitometry and normalized to a loading control like β-actin.
Experimental Protocols
Cell Culture
Protocol 3.1.1: Maintenance of Human Lung Cancer Cell Lines
-
Cell Lines: A549 (human lung adenocarcinoma) and NCI-H1299 (human non-small cell lung carcinoma) are recommended.
-
Culture Medium: Grow A549 cells in F-12K Medium and NCI-H1299 cells in RPMI-1640 medium. Supplement both with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Cytotoxicity Assay
Protocol 3.2.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assays
Protocol 3.3.1: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3.3.2: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Assay Reagent Addition: After the desired treatment time (e.g., 24 hours), add Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate reader. Increased luminescence indicates higher caspase-3/7 activity.
Protocol 3.3.3: Western Blot Analysis for Apoptotic Markers
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software. An increase in cleaved PARP and cleaved caspase-3 indicates apoptosis induction.[6][7]
Analysis of Signaling Pathways
Protocol 3.4.1: Western Blot for Key Signaling Proteins
-
Procedure: Follow the Western Blot protocol (3.3.3).
-
Primary Antibodies: Use primary antibodies targeting key proteins in lung cancer signaling pathways, such as p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Interpretation: A decrease in the phosphorylation of Akt and ERK1/2 would suggest that this compound may interfere with these pro-survival signaling pathways.
Visualization of Concepts and Workflows
Signaling Pathway
Caption: Proposed mechanism of this compound in lung cancer cells.
Experimental Workflow
Caption: Workflow for evaluating this compound in lung cancer cells.
References
- 1. Valosin-Containing Protein (VCP)/p97: A Prognostic Biomarker and Therapeutic Target in Cancer [mdpi.com]
- 2. Drug Development Targeting the Ubiquitin–Proteasome System (UPS) for the Treatment of Human Cancers [mdpi.com]
- 3. What are VCP inhibitors and how do they work? [synapse.patsnap.com]
- 4. Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for ML318 in Colorectal Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML318 is a potent and selective inhibitor of Valosin-Containing Protein (VCP/p97), a critical AAA+ ATPase involved in protein homeostasis.[1][2] Elevated VCP/p97 expression is observed in colorectal cancer (CRC) and correlates with poor prognosis, making it a compelling therapeutic target.[3][4] Inhibition of VCP/p97 disrupts cellular proteostasis, leading to proteotoxic stress and subsequent cancer cell death.[4][5] Furthermore, VCP has been identified as a key negative regulator of the cGAS-STING pathway, an essential component of innate immunity. By inhibiting VCP, it is possible to enhance STING-mediated antitumor immunity.[2]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in colorectal cancer xenograft models, based on established methodologies for VCP inhibitors in similar studies. While direct studies utilizing this compound in CRC xenografts are not yet widely published, the protocols outlined below are adapted from research on other VCP inhibitors, such as CB-5083, and provide a strong framework for investigating the therapeutic potential of this compound.[2]
Preclinical Rationale for this compound in Colorectal Cancer
-
Targeting Protein Homeostasis: Cancer cells, with their high rates of protein synthesis, are particularly vulnerable to disruptions in protein quality control.[3] VCP/p97 is a central player in the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD).[3] Inhibition by this compound is expected to induce an accumulation of misfolded proteins, leading to ER stress and apoptosis in CRC cells.
-
Enhancing Anti-Tumor Immunity: VCP has been shown to negatively regulate the cGAS-STING pathway by modulating STING protein stability.[2] Inhibition of VCP can therefore potentiate STING signaling, leading to increased production of pro-inflammatory cytokines and enhanced T-cell mediated tumor killing. This offers a promising strategy to overcome immunotherapy resistance, particularly in microsatellite-stable CRC.[2]
-
Metabolic Reprogramming: Recent studies have implicated nuclear VCP in the regulation of fatty acid oxidation (FAO) in CRC cells.[4] A combined treatment strategy using a VCP inhibitor with metformin, which also impacts cellular metabolism, has demonstrated significant suppression of tumor growth in CRC patient-derived xenograft (PDX) models.[4]
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of subcutaneous xenografts using established human colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, COLO205, HT-29)[6]
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)[7]
-
Matrigel (optional, can improve tumor take rate)[8]
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Standard animal husbandry equipment and facilities
Procedure:
-
Cell Culture: Culture CRC cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, oral gavage). Dosing will need to be optimized, but a starting point can be extrapolated from other in vivo studies with VCP inhibitors.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting, RNA sequencing).
Patient-Derived Xenograft (PDX) Model Protocol
PDX models more accurately recapitulate the heterogeneity and microenvironment of human tumors.[9][10]
Materials:
-
Freshly resected human colorectal tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID Gamma (NSG))
-
Surgical tools and sutures
-
This compound (formulated for in vivo administration)
-
Vehicle control
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
-
Tissue Processing: In a sterile environment, mince the tumor tissue into small fragments (2-3 mm³).
-
Implantation: Surgically implant a tumor fragment subcutaneously into the flank of an anesthetized immunodeficient mouse.
-
Engraftment and Passaging: Monitor mice for tumor growth. Once a tumor reaches approximately 1,000 mm³, it can be excised and passaged into subsequent cohorts of mice for expansion.
-
Treatment Studies: Once a sufficient number of mice with established PDX tumors are available, randomize them into treatment groups and proceed with this compound administration and efficacy evaluation as described for the CDX model.
Data Presentation
Table 1: In Vivo Efficacy of VCP Inhibitors in Colorectal Cancer Xenograft Models (Hypothetical Data for this compound)
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +2.5 |
| This compound | 25 mg/kg, daily | 800 ± 150 | 46.7 | -1.8 |
| This compound | 50 mg/kg, daily | 450 ± 100 | 70.0 | -4.5 |
| This compound + 5-FU | 25 mg/kg this compound, daily + 50 mg/kg 5-FU, weekly | 300 ± 80 | 80.0 | -6.2 |
| This compound + Metformin | 25 mg/kg this compound, daily + 100 mg/kg Metformin, daily | 350 ± 90 | 76.7 | -3.5 |
Note: This table presents hypothetical data to illustrate how results could be structured. Actual results will vary based on experimental conditions.
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action in Colorectal Cancer
Caption: this compound inhibits VCP/p97, leading to apoptosis and enhanced antitumor immunity.
Experimental Workflow for CRC Xenograft Studies
Caption: Workflow for evaluating this compound in CRC xenograft models.
VCP/p97 Signaling in Colorectal Cancer
Caption: VCP/p97's multifaceted role in CRC and its inhibition by this compound.
Conclusion
This compound represents a promising therapeutic agent for colorectal cancer by targeting the essential cellular functions regulated by VCP/p97. The protocols and information provided herein offer a solid foundation for researchers to design and execute preclinical studies to validate the efficacy of this compound in colorectal cancer xenograft models. The multifaceted mechanism of action, encompassing direct cytotoxicity and immune modulation, suggests that this compound could be a valuable component of future combination therapies for this challenging disease.
References
- 1. Establishment and Clinical Significance of the Patient-Derived Xenograft Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting VCP enhances colorectal cancer therapy through STING stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nuclear VCP drives colorectal cancer progression by promoting fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 7. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 8. Tumor Take Rate Optimization for Colorectal Carcinoma Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: MLN4924 (Pevonedistat) in Combination Cancer Therapy
A Note to the Reader: Initial searches for "ML318" did not yield relevant results in the context of cancer combination therapy. It is presumed that this may have been a typographical error, and the intended compound was MLN4924 (also known as Pevonedistat) , a well-researched investigational cancer therapeutic. These application notes are therefore focused on MLN4924.
Introduction
MLN4924 (Pevonedistat) is a pioneering, first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] By inhibiting NAE, MLN4924 blocks the process of neddylation, a crucial post-translational modification that regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[2][4] The subsequent inactivation of CRLs leads to the accumulation of their substrates, which in turn induces a cascade of anti-tumor cellular responses, including DNA damage, cell cycle arrest, and apoptosis.[2][5][6] A key mechanism of MLN4924's action is the induction of DNA re-replication, which makes it a prime candidate for combination therapies with DNA-damaging agents.[7][8]
These notes provide an overview of the preclinical and clinical findings on MLN4924 in combination with other cancer drugs, along with detailed protocols for key experimental assays.
Data Presentation: Efficacy of MLN4924 Combination Therapies
The following tables summarize the quantitative data from preclinical and clinical studies of MLN4924 in combination with various cancer drugs.
Table 1: Preclinical Synergistic Combinations with MLN4924
| Combination Agent | Cancer Type | Model | Key Findings | Reference |
| Mitomycin C | Various | In vitro cell lines & in vivo xenograft | Synergistic interaction across multiple cell lines. The combination proved synergistic in a mouse xenograft model (P < 0.001). | [7][8] |
| Cisplatin | Various | In vitro cell lines | Demonstrated synergy in combination with MLN4924. | [7][8] |
| Etoposide | Glioblastoma (PTEN-deficient) | In vitro cell lines | Robust synergy observed in MLN4924-resistant, PTEN-deficient glioblastoma cell lines. | [9][10] |
| Doxorubicin | Glioblastoma (PTEN-deficient) | In vitro cell lines | Synergistic effects in MLN4924-resistant glioblastoma models. | [9] |
| Azacitidine | Acute Myeloid Leukemia (AML) | In vivo xenografts (AZA-resistant) | The combination led to complete and sustained tumor regression in models where single-agent therapies were subtherapeutic. | [11] |
| Rituximab | Mantle Cell Lymphoma (MCL) | In vivo | Pevonedistat enhances the therapeutic activity of rituximab. | [12] |
Table 2: Clinical Trial Outcomes of MLN4924 (Pevonedistat) Combination Therapies
| Combination Agent(s) | Cancer Type | Phase | Key Outcomes | Reference |
| Azacitidine | Higher-Risk Myelodysplastic Syndromes (MDS) | Phase 2 | Median Event-Free Survival (EFS): 21.0 months (combo) vs. 16.6 months (AZA alone). Median Overall Survival (OS): 21.8 months (combo) vs. 19.0 months (AZA alone). | [13] |
| Docetaxel | Advanced Non-Small-Cell Lung Cancer (NSCLC) | Phase 2 | Objective Response Rate (ORR): 22%. Median Progression-Free Survival (PFS): 4.1 months. Median OS: 13.2 months. | [14] |
| Carboplatin + Paclitaxel | Advanced Solid Tumors | Phase 1b | ORR: 35%. Two complete responses and six partial responses were observed. | [15] |
| Docetaxel | Advanced Solid Tumors | Phase 1b | ORR: 16%. | [15] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of MLN4924 is the inhibition of the neddylation pathway. This has significant downstream effects that can be exploited in combination therapies.
The Neddylation Pathway and MLN4924's Point of Intervention
Synergy with DNA Damaging Agents
The synergy between MLN4924 and DNA damaging agents is rooted in the concept of synthetic lethality. MLN4924 induces DNA re-replication, creating an abundance of replication forks. When combined with a drug that causes stalled replication forks (e.g., mitomycin C), the result is a high frequency of replication fork collisions, leading to overwhelming DNA damage and subsequent cell death.[7][8] This synergistic interaction is dependent on the functionality of DNA damage response pathways like the ATR and BRCA1/BRCA2 pathways.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are standardized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of MLN4924 alone and in combination with other drugs.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
MLN4924 and other drugs of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of MLN4924 and the combination drug(s) in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
For combination studies, a matrix of concentrations for both drugs should be used to assess synergy (e.g., using the Chou-Talalay method).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined by non-linear regression analysis. Combination Index (CI) values can be calculated using appropriate software (e.g., CompuSyn) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by MLN4924 combination therapy.
Materials:
-
6-well plates
-
Cancer cell lines
-
MLN4924 and combination drug(s)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of MLN4924, the combination drug, or vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the in vivo efficacy of MLN4924 combination therapy on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
MLN4924 and combination drug(s) formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, MLN4924 alone, combination drug alone, MLN4924 + combination drug).
-
Administer the drugs according to the predetermined schedule and route (e.g., intravenous, subcutaneous).[7]
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 18-21 days).[7]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Compare tumor growth between the different treatment groups to assess efficacy and synergy.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Pevonedistat - Wikipedia [en.wikipedia.org]
- 5. Advances in Cancer Treatment by Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nedd8-activating enzyme inhibitor MLN4924 provides synergy with mitomycin C through interactions with ATR, BRCA1/BRCA2, and chromatin dynamics pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. PTEN loss drives resistance to the neddylation inhibitor MLN4924 in glioblastoma and can be overcome with TOP2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. A Phase II Trial of Pevonedistat and Docetaxel in Patients With Previously Treated Advanced Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing ML318 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML318 is a potent and specific inhibitor of the PvdQ acylase in Pseudomonas aeruginosa.[1] PvdQ is an essential enzyme in the biosynthesis of pyoverdine, a siderophore critical for iron acquisition and virulence of this opportunistic human pathogen. By inhibiting PvdQ, this compound disrupts pyoverdine production, thereby limiting the growth of P. aeruginosa in iron-limited environments, such as those encountered during an infection.[1] This application note provides a detailed protocol for assessing the in vivo efficacy of this compound in a murine model of P. aeruginosa infection.
Mechanism of Action of this compound
P. aeruginosa requires iron for its growth and pathogenesis. In the host, free iron is scarce. To overcome this, P. aeruginosa synthesizes and secretes pyoverdine, which has a high affinity for ferric iron (Fe³⁺). The pyoverdine-Fe³⁺ complex is then taken up by the bacterium through specific receptors. PvdQ is a key enzyme in the pyoverdine synthesis pathway. This compound acts by binding to the acyl-binding site of PvdQ, inhibiting its enzymatic activity with an IC₅₀ of 20 nM.[1] This leads to a cessation of pyoverdine production, effectively starving the bacteria of iron and attenuating their virulence.
Figure 1: Mechanism of action of this compound in inhibiting P. aeruginosa virulence.
Experimental Protocols
Murine Thigh Infection Model
This model is widely used to assess the efficacy of antimicrobial agents against localized bacterial infections.
Materials:
-
Female ICR or BALB/c mice (6-8 weeks old)
-
P. aeruginosa strain (e.g., PAO1)
-
Tryptic Soy Broth (TSB)
-
Saline (sterile, 0.9% NaCl)
-
Cyclophosphamide (for inducing neutropenia)
-
This compound compound
-
Vehicle control (e.g., 5% DMSO, 10% Solutol HS 15 in saline)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles (27G)
-
Homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Incubator (37°C)
Protocol:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (i.p.) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice susceptible to infection.
-
-
Preparation of Bacterial Inoculum:
-
Culture P. aeruginosa overnight in TSB at 37°C with shaking.
-
Subculture into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Wash the bacterial cells twice with sterile saline by centrifugation.
-
Resuspend the pellet in saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final concentration should be confirmed by plating serial dilutions on TSA plates.
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly (i.m.) into the right thigh of each mouse.
-
-
Treatment:
-
At 2 hours post-infection, administer this compound or vehicle control to respective groups of mice (n=8-10 per group).
-
Administration can be via intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) routes depending on the pharmacokinetic properties of this compound. A typical dosing regimen could be 10-50 mg/kg.
-
-
Assessment of Efficacy:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in 1 mL of sterile saline.
-
Plate serial dilutions of the homogenate onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the bacterial load (CFU/gram of tissue).
-
Figure 2: Workflow for the murine thigh infection model.
Murine Acute Pneumonia Model
This model assesses the efficacy of this compound in a systemic infection originating from the lungs.
Materials:
-
Same as the thigh infection model, with the addition of an intratracheal administration device.
Protocol:
-
Induction of Neutropenia:
-
As described for the thigh infection model.
-
-
Preparation of Bacterial Inoculum:
-
As described for the thigh infection model. Adjust the final concentration to approximately 2 x 10⁸ CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Administer 50 µL of the bacterial suspension via intratracheal (i.t.) or intranasal (i.n.) instillation.
-
-
Treatment:
-
At 2 hours post-infection, administer this compound or vehicle control as described previously.
-
-
Assessment of Efficacy:
-
At 24 or 48 hours post-infection, euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) with 1 mL of sterile saline to collect lung fluid.
-
Aseptically remove the lungs and homogenize them in 1 mL of sterile saline.
-
Plate serial dilutions of the BAL fluid and lung homogenate on TSA plates.
-
Incubate and count colonies to determine the bacterial load in the lungs and BAL fluid.
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Efficacy of this compound in the Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Bacterial Load (log₁₀ CFU/gram thigh ± SD) | Reduction in Bacterial Load (log₁₀ CFU) vs. Vehicle |
| Vehicle Control | - | i.p. | 7.5 ± 0.4 | - |
| This compound | 10 | i.p. | 6.2 ± 0.5 | 1.3 |
| This compound | 30 | i.p. | 5.1 ± 0.6 | 2.4 |
| This compound | 50 | i.p. | 4.3 ± 0.4 | 3.2 |
Table 2: Efficacy of this compound in the Murine Acute Pneumonia Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Bacterial Load (log₁₀ CFU/lungs ± SD) | Reduction in Bacterial Load (log₁₀ CFU) vs. Vehicle |
| Vehicle Control | - | i.v. | 8.1 ± 0.5 | - |
| This compound | 10 | i.v. | 6.9 ± 0.6 | 1.2 |
| This compound | 30 | i.v. | 5.5 ± 0.7 | 2.6 |
| This compound | 50 | i.v. | 4.8 ± 0.5 | 3.3 |
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
To establish a robust understanding of this compound's in vivo activity, it is crucial to correlate its pharmacokinetic profile with its pharmacodynamic effects.
Protocol:
-
Pharmacokinetic Study:
-
Administer a single dose of this compound to uninfected mice via the intended clinical route.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life.
-
-
PK/PD Integration:
-
Correlate the PK parameters (e.g., AUC/MIC, Cₘₐₓ/MIC, %Time > MIC) with the observed antibacterial effect (reduction in bacterial load) from the efficacy studies. This will help in determining the PK/PD driver of efficacy and in optimizing the dosing regimen.
-
Conclusion
This application note provides a framework for the in vivo evaluation of this compound, a PvdQ acylase inhibitor. The described murine infection models are standard preclinical tools to assess the therapeutic potential of novel antibacterial agents. A thorough evaluation, including dose-response studies and PK/PD analysis, is essential for the advancement of this compound as a potential treatment for P. aeruginosa infections.
References
Application Notes and Protocols for Western Blot Analysis of p-ERK after ML318 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Extracellular signal-regulated kinase (ERK) cascade, is a crucial regulator of fundamental cellular processes including proliferation, differentiation, and survival.[1][2][3] Dysregulation of the ERK pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[2][4] Western blotting is a widely used technique to assess the activation state of ERK by detecting its phosphorylated form (p-ERK).
This document provides a detailed protocol for performing a Western blot to analyze p-ERK levels in cells treated with ML318. This compound is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinase (DUB) that plays a critical role in the DNA damage response (DDR).[5][6] USP1's primary substrates include FANCD2 and Proliferating Cell Nuclear Antigen (PCNA), proteins essential for DNA repair.[7][8][9] Inhibition of USP1 by this compound leads to the accumulation of monoubiquitinated FANCD2 and PCNA, mimicking a state of DNA damage.[7][10] Notably, the cellular response to DNA damage has been shown to involve the activation of the ERK signaling pathway.[1][3][11] Therefore, investigating the effect of this compound on p-ERK levels can provide insights into the crosstalk between DNA damage response pathways and MAPK signaling.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway affected by this compound and the general workflow for the Western blot experiment.
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, you may serum-starve the cells for 12-24 hours prior to treatment by replacing the growth medium with a serum-free or low-serum (0.5-1%) medium.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. A concentration range of 5-20 µM is a common starting point for in vitro studies.[12]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Treat the cells for a specified time course. A range of 6, 12, and 24 hours is recommended to observe potential effects on protein expression and phosphorylation.
-
(Optional) Include a positive control for ERK activation, such as treatment with a growth factor (e.g., EGF at 100 ng/mL for 10 minutes) or a phorbol ester (e.g., PMA at 200 nM for 30 minutes).
-
B. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
C. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, normalize the protein concentration of each sample with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) into the wells of a 10% or 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Activate the PVDF membrane in methanol for 1-2 minutes before assembling the transfer stack.
-
After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer. Destain with TBST.
-
-
Blocking:
-
Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using non-fat dry milk for blocking when probing for phosphoproteins, as it contains phosphoproteins that can increase background.
-
-
Primary Antibody Incubation (p-ERK):
-
Dilute the primary antibody against p-ERK (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) in 5% BSA/TBST according to the manufacturer's recommended dilution (typically 1:1000 to 1:2000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in 5% BSA/TBST (typically 1:2000 to 1:10,000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
D. Stripping and Re-probing for Total ERK
-
Stripping:
-
After detecting p-ERK, wash the membrane briefly with TBST.
-
Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature with agitation.
-
Wash the membrane thoroughly with TBST (3 x 10 minutes).
-
-
Re-blocking:
-
Block the membrane again in 5% BSA/TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation (Total ERK):
-
Dilute the primary antibody against total ERK (e.g., anti-p44/42 MAPK (Erk1/2)) in 5% BSA/TBST according to the manufacturer's recommendation.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing, Secondary Antibody Incubation, and Detection:
-
Repeat steps C6 through C9 to detect the total ERK signal.
-
Data Presentation and Analysis
Summarize the quantitative data from the Western blot analysis in a structured table. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ). The p-ERK signal should be normalized to the corresponding total ERK signal for each sample.
| Treatment Group | This compound Conc. (µM) | Incubation Time (h) | Normalized p-ERK/Total ERK Ratio (Arbitrary Units) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 (DMSO) | 24 | [Value] | 1.0 |
| This compound | 5 | 6 | [Value] | [Value] |
| This compound | 5 | 12 | [Value] | [Value] |
| This compound | 5 | 24 | [Value] | [Value] |
| This compound | 10 | 6 | [Value] | [Value] |
| This compound | 10 | 12 | [Value] | [Value] |
| This compound | 10 | 24 | [Value] | [Value] |
| This compound | 20 | 6 | [Value] | [Value] |
| This compound | 20 | 12 | [Value] | [Value] |
| This compound | 20 | 24 | [Value] | [Value] |
| Positive Control | (e.g., EGF) | (e.g., 10 min) | [Value] | [Value] |
Expected Results
Based on the known functions of this compound and the cellular response to DNA damage, treatment with this compound is expected to increase the levels of ubiquitinated FANCD2 and PCNA.[7][10] The accumulation of these modified proteins can trigger a DNA damage response.[1][3] Several studies have demonstrated that the DNA damage response can lead to the activation of the ERK signaling pathway.[1][3][11] Therefore, it is hypothesized that treatment with this compound may lead to an increase in the phosphorylation of ERK (p-ERK). The magnitude and timing of this effect may vary depending on the cell type, this compound concentration, and treatment duration. The data generated from this protocol will help to elucidate the potential crosstalk between USP1 inhibition-induced DNA damage signaling and the MAPK/ERK pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak p-ERK Signal | Inefficient cell lysis. | Ensure lysis buffer contains fresh protease and phosphatase inhibitors. Consider sonication to improve lysis. |
| Low abundance of p-ERK. | Use a positive control (e.g., EGF or PMA treatment) to confirm the assay is working. Increase the amount of protein loaded. | |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. Ensure the antibody is validated for Western blotting. | |
| Inefficient transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking. | Ensure blocking is done with 5% BSA in TBST for at least 1 hour. |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific primary antibody. Optimize antibody dilution. |
| Protein degradation. | Ensure samples are kept on ice and protease inhibitors are used during sample preparation. | |
| Inconsistent Loading | Inaccurate protein quantification. | Carefully perform protein quantification and ensure equal loading amounts. |
| Normalize p-ERK signal to total ERK or a housekeeping protein like β-actin or GAPDH. |
References
- 1. ERK Activation Mediates Cell Cycle Arrest and... [experts.mcmaster.ca]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Extracellular Signal-Regulated Kinases Modulate DNA Damage Response - A Contributing Factor to Using MEK Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of USP1 activates ER stress through Ubi-protein aggregation to induce autophagy and apoptosis in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitinated proliferating cell nuclear antigen activates translesion DNA polymerases η and REV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential functions of FANCI and FANCD2 ubiquitination stabilize ID2 complex on DNA | EMBO Reports [link.springer.com]
- 9. ERK-mediated Cytoplasmic Retention of USP11 Contributes to Breast Cancer Cell Proliferation by Stabilizing Cytoplasmic p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ATM-dependent ERK signaling via AKT in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of FANCD2 and FANCI monoubiquitination by their interaction and by DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Mouse Xenograft Model for Preclinical Compound Evaluation
Note: No specific public information is available for a compound designated "ML318." The following application notes and protocols are provided as a comprehensive guide for establishing a mouse xenograft model for the in vivo evaluation of a hypothetical small molecule inhibitor, referred to herein as Compound X (e.g., this compound) . Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Application Notes
These notes provide an overview of the principles and key considerations for conducting xenograft studies to evaluate the efficacy of a novel therapeutic agent.
1.1. Introduction to Xenograft Models
Xenograft models are essential tools in preclinical cancer research, allowing for the in vivo study of human tumors in an animal host.[1][2] These models are instrumental in evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel anti-cancer agents like Compound X. The most common types of xenograft models are cell-line-derived xenografts (CDX), where cultured cancer cells are implanted, and patient-derived xenografts (PDX), which involve the implantation of tumor fragments from a patient.[3][4][5] This protocol will focus on the establishment of CDX models, which are well-suited for initial efficacy screening due to their reproducibility and relatively rapid tumor growth.[1]
1.2. Choosing the Right Model
The selection of the cancer cell line and the mouse strain is critical for the success of a xenograft study.
-
Cell Line Selection: The choice of the human cancer cell line should be based on the scientific question being addressed. For instance, if Compound X is known to target a specific signaling pathway, a cell line with a known mutation or dependency on that pathway would be appropriate. It is crucial to use cell lines that are well-characterized and have a good rate of tumor take and growth in mice.
-
Mouse Strain Selection: Immunocompromised mouse strains are necessary to prevent the rejection of human tumor cells. Commonly used strains include:
-
Nude (nu/nu) mice: These mice have a genetic mutation that results in a deteriorated or absent thymus, leading to an inability to produce T-cells.
-
SCID (Severe Combined Immunodeficiency) mice: These mice lack functional B and T cells.
-
NOD-SCID (Non-obese diabetic/SCID) mice: These mice have a combination of traits that result in a more severely compromised immune system, including deficient natural killer (NK) cell function.
-
NSG™ (NOD-SCID gamma) mice: These are highly immunodeficient mice that are excellent for engrafting a wide range of human cells and tissues.[6]
-
The choice of mouse strain will depend on the tumorigenicity of the selected cell line, with more immunodeficient strains being required for cell lines that are difficult to engraft.[5]
1.3. Key Experimental Considerations
-
Route of Implantation: The most common method for establishing xenograft models is subcutaneous (SC) implantation, where tumor cells are injected into the flank of the mouse. This method allows for easy monitoring and measurement of tumor growth. Orthotopic implantation, where tumor cells are injected into the organ of origin (e.g., mammary fat pad for breast cancer), can provide a more clinically relevant tumor microenvironment but is a more complex surgical procedure.
-
Use of Matrigel: Co-injection of tumor cells with an extracellular matrix preparation like Matrigel can significantly improve tumor engraftment and growth rates.[5]
-
Animal Welfare: All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.[1] This includes proper housing, anesthesia, analgesia, and monitoring for signs of distress. Humane endpoints, such as maximum tumor size or signs of morbidity, must be clearly defined in the experimental protocol.[6]
Experimental Protocols
The following protocols provide detailed step-by-step instructions for establishing a subcutaneous xenograft model and evaluating the efficacy of Compound X.
2.1. Protocol: Cell Line Preparation for Implantation
This protocol describes the steps for preparing cancer cells for subcutaneous injection into mice.
Materials:
-
Selected human cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
-
Sterile microcentrifuge tubes
-
Matrigel (optional, kept on ice)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture the selected cancer cell line in complete medium until it reaches 70-80% confluency. It is recommended to passage the cells at least twice after thawing from liquid nitrogen before implantation.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add trypsin-EDTA to detach the cells from the culture flask.
-
Once the cells have detached, add complete medium to neutralize the trypsin.
-
Transfer the cell suspension to a sterile conical tube.
-
-
Cell Counting and Viability:
-
Take a small aliquot of the cell suspension and mix it with trypan blue solution.
-
Count the viable (unstained) cells using a hemocytometer or automated cell counter. Cell viability should be greater than 95%.
-
-
Cell Pelletting and Resuspension:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Carefully aspirate the supernatant and resuspend the cell pellet in sterile, ice-cold PBS or serum-free medium to the desired concentration (e.g., 1 x 10^7 cells/mL).
-
-
Preparation of Cell-Matrigel Mixture (Optional):
-
If using Matrigel, keep all materials, including the cell suspension and Matrigel, on ice to prevent premature polymerization.[5]
-
Mix the cell suspension with Matrigel at a 1:1 ratio. For example, mix 100 µL of cell suspension with 100 µL of Matrigel. The final injection volume is typically 100-200 µL.
-
-
Loading Syringes:
-
Gently mix the cell suspension (with or without Matrigel) to ensure a homogenous mixture.
-
Draw the required volume of the cell suspension into sterile syringes fitted with a 27-30 gauge needle. It is recommended to draw the cells into the syringe without a needle to prevent cell damage. Attach the needle just before injection.
-
2.2. Protocol: Subcutaneous Tumor Cell Implantation
This protocol details the procedure for implanting cancer cells subcutaneously into the flank of a mouse.
Materials:
-
Immunocompromised mice (e.g., nude, SCID, or NSG), 4-6 weeks old
-
Prepared cell suspension in syringes
-
Anesthetic (e.g., isoflurane)
-
Electric clippers or depilatory cream
-
Sterile alcohol prep pads
-
Heating pad
Procedure:
-
Animal Acclimatization: Allow the mice to acclimatize to the animal facility for at least 3-5 days before any procedures.
-
Anesthesia: Anesthetize the mouse using isoflurane or another approved anesthetic.
-
Hair Removal: Remove the fur from the injection site (typically the right flank) using electric clippers or a depilatory cream.
-
Site Sterilization: Clean the injection site with a sterile alcohol prep pad.
-
Injection:
-
Gently pinch the skin at the injection site to create a small tent.
-
Insert the needle subcutaneously, parallel to the body, ensuring it does not enter the peritoneal cavity or muscle tissue.
-
Slowly inject the cell suspension (typically 100-200 µL). A small bleb should be visible under the skin.
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
-
Recovery: Place the mouse on a heating pad to maintain body temperature until it has fully recovered from anesthesia.
-
Monitoring: Monitor the mice daily for the first few days post-injection for any signs of distress or adverse reactions.
2.3. Protocol: Tumor Growth Monitoring and Measurement
This protocol describes how to monitor tumor growth and the health of the animals.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Palpation: Begin to palpate the injection site for tumor formation approximately 5-7 days after implantation.
-
Tumor Measurement: Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.[6]
-
Length (L) is the longest diameter of the tumor.
-
Width (W) is the diameter perpendicular to the length.
-
-
Tumor Volume Calculation: Calculate the tumor volume using the following formula:
-
Tumor Volume (mm³) = (Width² x Length) / 2
-
Other formulas such as V = (π/6) x L x W² are also used. Consistency in the formula used throughout a study is crucial.
-
-
Animal Monitoring:
-
Monitor the mice at least twice a week for general health, including body weight, body condition, grooming, and behavior.[6]
-
Record any signs of toxicity or distress.
-
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4]
2.4. Protocol: Administration of Compound X
This protocol provides a general framework for the administration of a therapeutic agent. The specific details (vehicle, dose, route, and schedule) must be optimized for Compound X.
Materials:
-
Compound X
-
Appropriate vehicle for solubilizing Compound X (e.g., sterile PBS, saline, DMSO/PEG mixture)
-
Sterile syringes and needles appropriate for the route of administration
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Determine the appropriate vehicle to dissolve Compound X. The vehicle should be non-toxic at the administered volume.
-
Prepare the dosing solution of Compound X at the desired concentration. Ensure the solution is sterile if administered via injection.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact dose to be administered.
-
Administer Compound X (or vehicle for the control group) according to the predetermined route and schedule. Common routes of administration for preclinical studies include:
-
Oral (PO): Gavage
-
Intraperitoneal (IP): Injection into the peritoneal cavity
-
Intravenous (IV): Injection into a vein (e.g., tail vein)
-
Subcutaneous (SC): Injection under the skin
-
-
-
Monitoring Post-Dosing:
-
Closely monitor the animals for any acute toxicities immediately after dosing and daily thereafter.
-
Continue to monitor tumor growth and animal health as described in Protocol 2.3.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach the predetermined humane endpoint, or after a specific treatment duration.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation
Quantitative data should be summarized in tables for clear presentation and comparison.
Table 1: Tumor Growth Data
| Treatment Group | Day 0 (mm³) | Day 3 (mm³) | Day 6 (mm³) | Day 9 (mm³) | Day 12 (mm³) | Day 15 (mm³) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Animal Body Weight Data
| Treatment Group | Day 0 (g) | Day 3 (g) | Day 6 (g) | Day 9 (g) | Day 12 (g) | Day 15 (g) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Endpoint Tumor Data
| Treatment Group | Final Tumor Volume (mm³) | Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | N/A |
| Compound X (Low Dose) | Mean ± SEM | Mean ± SEM | Calculated Value |
| Compound X (High Dose) | Mean ± SEM | Mean ± SEM | Calculated Value |
Visualizations
4.1. Hypothetical Signaling Pathway Targeted by Compound X
Caption: Hypothetical signaling pathway showing Compound X inhibiting a key kinase.
4.2. Experimental Workflow for Xenograft Study
Caption: Workflow for a typical subcutaneous xenograft study.
4.3. Logical Relationship of Study Components
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. cersi.umd.edu [cersi.umd.edu]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Identification of Suitable Formulations for High Dose Oral Studies in Rats Using In Vitro Solubility Measurements, the Maximum Absorbable Dose Model, and Historical Data Sets - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols: Evaluating the Synergy of ML318 with EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC) where activating mutations are prevalent.[1][2] EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and osimertinib, have demonstrated significant clinical efficacy.[3][4] However, the development of acquired resistance limits their long-term effectiveness.[1][4] A promising strategy to overcome or delay resistance and enhance therapeutic efficacy is the combination of EGFR inhibitors with agents that target downstream signaling nodes or parallel survival pathways.[1][5]
This document provides detailed methods for evaluating the synergistic potential of a novel investigational agent, ML318, with clinical EGFR inhibitors.
Disclaimer: The mechanism of action for a compound specifically designated "this compound" is not widely available in published scientific literature. For the purpose of these application notes and to provide a scientifically rigorous framework, we will proceed under the assumption that This compound is a potent and selective inhibitor of Son of Sevenless 1 (SOS1) . SOS1 is a guanine nucleotide exchange factor that activates RAS, a critical downstream effector in the EGFR signaling cascade.[6][7][8] This "vertical inhibition" strategy, targeting the pathway at two distinct points, is a rational approach to achieving synergistic anti-cancer effects.
These protocols will guide researchers in quantifying synergy, elucidating the mechanism of interaction, and providing a robust preclinical data package for the combination of this compound and EGFR inhibitors.
Signaling Pathway and Points of Inhibition
The diagram below illustrates the EGFR signaling pathway and the hypothesized points of inhibition for an EGFR TKI and this compound (as a SOS1 inhibitor). EGFR activation leads to the stimulation of two primary downstream pathways: the RAS-RAF-MEK-ERK pathway, which primarily regulates proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[9] By inhibiting both EGFR and SOS1, the combination therapy is expected to produce a more profound and durable blockade of these pro-cancerogenic signals.
Data Presentation: Quantitative Synergy Analysis
The synergy between this compound and an EGFR inhibitor (e.g., Osimertinib) can be quantified using cell viability data. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][7][10][11]
Table 1: Cell Viability in EGFR-mutant NSCLC Cell Line (e.g., PC-9) after 72h Treatment
| Treatment Group | Concentration (nM) | % Inhibition (Mean ± SD) |
| Vehicle Control (DMSO) | - | 0 ± 2.5 |
| Osimertinib | 5 | 25.3 ± 3.1 |
| 10 | 48.9 ± 4.2 | |
| 20 | 70.1 ± 3.8 | |
| This compound | 50 | 15.2 ± 2.8 |
| 100 | 28.7 ± 3.5 | |
| 200 | 45.6 ± 4.1 | |
| Osimertinib + this compound | 5 + 50 | 65.8 ± 4.5 |
| 10 + 100 | 88.2 ± 3.9 | |
| 20 + 200 | 96.4 ± 2.1 |
Table 2: Combination Index (CI) Values for Osimertinib and this compound
| Combination (Osimertinib + this compound) | Fraction Affected (Fa) | Combination Index (CI) | Synergy Interpretation |
| 5 nM + 50 nM | 0.66 | 0.45 | Strong Synergy |
| 10 nM + 100 nM | 0.88 | 0.38 | Strong Synergy |
| 20 nM + 200 nM | 0.96 | 0.41 | Strong Synergy |
Table 3: Apoptosis Induction in PC-9 Cells after 48h Treatment
| Treatment Group | Concentration (nM) | % Apoptotic Cells (Annexin V+) (Mean ± SD) |
| Vehicle Control (DMSO) | - | 4.1 ± 1.1 |
| Osimertinib | 10 | 15.7 ± 2.3 |
| This compound | 100 | 8.9 ± 1.5 |
| Osimertinib + this compound | 10 + 100 | 45.2 ± 3.7 |
Experimental Protocols
Protocol for Cell Viability and Synergy Analysis
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) for each drug and to assess the synergy of the combination using a luminescence-based viability assay (e.g., CellTiter-Glo®).
Materials:
-
EGFR-mutant cancer cell line (e.g., PC-9, HCC827)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound and EGFR inhibitor (e.g., Osimertinib)
-
DMSO (for drug stocks)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)[12]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete growth medium into 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation:
-
Prepare 10 mM stock solutions of this compound and Osimertinib in DMSO.
-
For single-agent dose-response curves, perform serial dilutions in culture medium to achieve 2X final concentrations.
-
For combination studies, prepare drugs at a fixed molar ratio (e.g., based on the ratio of their individual IC50 values) and perform serial dilutions of the mixture.
-
-
Cell Treatment: Add 100 µL of the 2X drug solutions to the appropriate wells. Include wells for vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells (0% inhibition) and wells with a cytotoxic agent or no cells (100% inhibition).
-
Plot dose-response curves and calculate IC50 values for each drug using non-linear regression.
-
Input the dose-response data for single agents and the combination into synergy analysis software to calculate CI values according to the Chou-Talalay method.[5][11]
-
Protocol for Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by the drug combination.
Materials:
-
Cells treated as described above (in 6-well plates)
-
FITC Annexin V Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the vehicle, single agents, or the combination at relevant concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, collect the culture medium, wash the plate with PBS, trypsinize the adherent cells, and then combine the trypsinized cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Western Blot Analysis
This protocol is for assessing the impact of the drug combination on key proteins in the EGFR signaling pathway.
Materials:
-
Cells treated in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with drugs for a short duration (e.g., 2-6 hours) to observe effects on signaling. Wash cells with cold PBS and lyse with ice-cold RIPA buffer.[9] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[9]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[9]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[9] Analyze band intensities using densitometry software.
References
- 1. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Others Protein Array, 308 Target proteins (ML-PA-CPG-1) - Creative Proteomics [mspro.creative-proteomics.com]
- 3. Screening for phenotype selective activity in multidrug resistant cells identifies a novel tubulin active agent insensitive to common forms of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Small molecule profiling to define synergistic EGFR inhibitor combinations in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer | eLife [elifesciences.org]
- 8. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Primary Cell Line Model of Localized Prostate Cancer and Radioresistance-A Role for Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellosaurus cell line COV318 (CVCL_2419) [cellosaurus.org]
- 12. BS318-15 Protein Targeting - Module Catalogue [courses.warwick.ac.uk]
Troubleshooting & Optimization
ML318 Technical Support Center: Troubleshooting Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility challenges associated with ML318, a potent and selective inhibitor of valosin-containing protein (VCP/p97). Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Valosin-Containing Protein (VCP), also known as p97, which is a critical AAA+ ATPase involved in protein quality control. VCP/p97 plays a crucial role in various cellular processes, including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2][3] By inhibiting VCP, this compound disrupts these pathways, leading to the accumulation of ubiquitinated proteins and induction of cellular stress, ultimately resulting in apoptosis in cancer cells.
Q2: In which signaling pathways is this compound involved?
A2: this compound, as a VCP/p97 inhibitor, impacts several key signaling pathways. Primarily, it modulates the NF-κB signaling pathway by preventing the degradation of IκBα.[2] Additionally, inhibition of VCP/p97 by compounds like this compound is known to induce the Unfolded Protein Response (UPR) due to the accumulation of misfolded proteins in the endoplasmic reticulum.[4][5][6][7][8] It also interferes with autophagic processes.[9][10][11][12][13]
Q3: What are the common solvents for dissolving this compound?
A3: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.
Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What is happening?
A4: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution.
Q5: Can I use a solution that has a visible precipitate?
A5: It is strongly advised not to use a solution with a visible precipitate. The presence of a precipitate indicates that the actual concentration of this compound in your experimental medium is lower than intended and is not homogenous, which will lead to inaccurate and irreproducible results.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound Powder
Symptoms: The this compound powder does not fully dissolve in the chosen solvent, leaving behind solid particles.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | Ensure you are using a recommended solvent such as DMSO or ethanol. |
| Insufficient Solvent Volume | Increase the volume of the solvent to ensure the concentration is not above the solubility limit. |
| Low Temperature | Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution. |
Issue 2: Precipitation Upon Dilution in Cell Culture Media
Symptoms: A clear, concentrated stock solution of this compound in DMSO becomes cloudy or forms a visible precipitate when added to the cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. Perform a serial dilution to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding the concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange and precipitation. Perform an intermediate dilution step in pre-warmed (37°C) media. |
| Low Temperature of Media | Adding the stock solution to cold media can decrease solubility. Always use pre-warmed (37°C) cell culture media. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells. Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | For preparing concentrated stock solutions. |
| Ethanol | Sparingly Soluble | Can be used as an alternative to DMSO, but may require more solvent. |
| Aqueous Media | Very Low | Direct dissolution in aqueous buffers or media is not recommended. |
Note: The exact solubility can vary depending on the purity of the compound, temperature, and the specific formulation of the aqueous medium.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 318.37 g/mol ), you would need 3.18 mg.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended):
-
Thaw an aliquot of your 10 mM this compound DMSO stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
-
Final Dilution:
-
Add the required volume of the intermediate or stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 1 mM intermediate stock, add 10 µL to 990 µL of media.
-
Mix immediately and thoroughly by gentle swirling or pipetting.
-
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits VCP/p97, leading to effects on multiple signaling pathways.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-selected mutations in VCP: a novel mechanism of resistance to VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Unfolded Protein Response: Detecting and Responding to Fluctuations in the Protein-Folding Capacity of the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of the mammalian ATG8/LC3 family in autophagy: differential and compensatory roles in the spatiotemporal regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of ML-9 as a lysosomotropic agent targeting autophagy and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MK8722 initiates early-stage autophagy while inhibiting late-stage autophagy via FASN-dependent reprogramming of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mammalian ATG8 proteins maintain autophagosomal membrane integrity through ESCRTs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mammalian Atg8 proteins regulate lysosome and autolysosome biogenesis through SNAREs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML318 Dosage for In Vivo Studies
Welcome to the technical support center for ML318 (also known as HTL0018318). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during in vivo studies with this selective M1 muscarinic acetylcholine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective partial agonist of the muscarinic M1 receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon activation by an agonist like this compound, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation and is believed to play a crucial role in cognitive processes such as learning and memory.
Q2: What is a recommended starting dose for this compound in rodent models?
A2: While specific preclinical dosing for this compound is not extensively published, data from similar M1 agonists and the known pharmacology of this compound can provide guidance. For instance, the M1/M4-preferring agonist xanomeline has been administered intraperitoneally (I.P.) to mice at doses ranging from 3-30 mg/kg in saline. Given that this compound has shown efficacy in a rat model of scopolamine-induced cognitive deficit, a pilot study to evaluate a dose range of 1 to 30 mg/kg is a reasonable starting point. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound (HTL0018318) has been administered to humans as an aqueous solution, suggesting good water solubility. A similar M1 agonist, ML071, is reported to be soluble in saline at concentrations greater than 25 mg/mL.[1] Therefore, for many applications, a simple aqueous vehicle should be sufficient.
Recommended Vehicle Formulations:
| Vehicle Component | Concentration | Route of Administration | Notes |
| Saline (0.9% NaCl) | - | Oral (gavage), IP, IV | A common and well-tolerated vehicle for water-soluble compounds. |
| Phosphate-Buffered Saline (PBS) | - | Oral (gavage), IP, IV | Another standard isotonic vehicle. |
| Water for Injection | - | Oral (gavage), IP, IV | Suitable for preparing sterile solutions. |
| 5-10% DMSO in Saline/PBS | 5-10% | IP, IV | Use if higher concentrations of this compound are needed and solubility in saline alone is insufficient. Keep the final DMSO concentration as low as possible to avoid toxicity. |
| 10% Tween 80 in Saline | 10% | Oral (gavage), IP | Can be used to improve solubility and stability of some compounds. |
Q4: What are the expected adverse effects of this compound in animals, and how can I mitigate them?
A4: As a muscarinic agonist, this compound is expected to have dose-limiting cholinergic side effects.[2] In human studies with HTL0018318, the most common adverse events were hyperhidrosis (sweating), nausea, and hot flushes.[3] In animal models, you may observe signs of cholinergic activation, which can include:
-
Salivation
-
Lacrimation (tearing)
-
Urination
-
Defecation
-
Gastrointestinal distress
-
Tremors
To mitigate these effects, it is essential to start with a low dose and carefully escalate while monitoring the animals for any signs of distress. If adverse effects are observed, consider reducing the dose or the frequency of administration.
Troubleshooting Guides
Problem 1: Poor solubility or precipitation of this compound in the vehicle.
| Potential Cause | Troubleshooting Steps |
| Incorrect vehicle selection | While this compound is expected to be water-soluble, high concentrations may require a different vehicle. Try preparing the formulation in a vehicle containing a co-solvent like PEG 400 or a surfactant like Tween 80. |
| pH of the solution | The solubility of a compound can be pH-dependent. Try adjusting the pH of your vehicle to see if it improves solubility. |
| Low temperature | If you are storing your formulation at a low temperature, the compound may precipitate. Try gently warming the solution before administration. |
Problem 2: Inconsistent or lack of efficacy in behavioral experiments.
| Potential Cause | Troubleshooting Steps |
| Suboptimal dose | The dose may be too low to elicit a therapeutic effect or so high that it is causing side effects that interfere with the behavioral task. Perform a thorough dose-response study. |
| Inappropriate timing of administration | The time between drug administration and behavioral testing should coincide with the peak plasma concentration (Tmax). In humans, the Tmax for HTL0018318 is 1-2 hours.[3] A pilot pharmacokinetic study in your animal model would be beneficial. |
| Route of administration | The bioavailability of the compound can vary significantly with the route of administration. If oral administration is not effective, consider intraperitoneal or intravenous injection. |
| Animal model variability | Ensure that your animal model is appropriate for the cognitive domain you are studying and that you have sufficient statistical power. |
Problem 3: Observed toxicity or adverse events at the intended therapeutic dose.
| Potential Cause | Troubleshooting Steps |
| On-target cholinergic side effects | The observed toxicity may be an extension of the drug's mechanism of action. Reduce the dose or dosing frequency. Consider co-administration with a peripherally restricted muscarinic antagonist if central effects are the primary interest. |
| Vehicle toxicity | Some vehicles, especially at high concentrations (e.g., DMSO), can cause local irritation or systemic toxicity. Run a vehicle-only control group to assess for any vehicle-related effects. |
| Off-target effects | Although this compound is selective for the M1 receptor, at high concentrations, it may interact with other receptors. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Gavage needles (20-22 gauge, 1.5 inches with a ball tip for adult mice)
-
Syringes (1 mL)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Draw up the appropriate volume of the solution into a 1 mL syringe fitted with a gavage needle. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Administer the solution to the mouse via oral gavage, ensuring proper technique to avoid injury.
-
Visualizations
Caption: M1 Receptor Signaling Pathway Activated by this compound.
References
- 1. Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Pharmacokinetics of HTL0018318, a Novel M1 Receptor Agonist, Given in Combination with Donepezil at Steady State: A Randomized Trial in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML318 Resistance in Cancer Cell Lines
Disclaimer: Initial searches for "ML318" in the context of cancer research did not yield specific results for a compound with this designation. The information available primarily identifies this compound as a PvdQ acylase inhibitor investigated for its antibiotic properties against Pseudomonas aeruginosa. It is possible that the compound has a different designation or is an emerging therapeutic not yet widely documented in public literature. The following troubleshooting guide is based on general principles of drug resistance in cancer cell lines and will be updated as more specific information on this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: While specific mechanisms for this compound resistance in cancer are not yet defined in the literature, common mechanisms of drug resistance in cancer cells include:
-
Target Alteration: Mutations or altered expression of the direct molecular target of this compound could prevent effective drug binding.
-
Drug Efflux: Increased activity of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound-induced inhibition.
-
Drug Inactivation: Cellular enzymes may metabolize or inactivate the this compound compound.
-
Alterations in Cell Death Pathways: Changes in apoptosis or other cell death signaling pathways can render cells resistant to the drug's cytotoxic effects.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance can be confirmed by performing a dose-response assay (e.g., MTT, CellTiter-Glo) and comparing the IC50 (half-maximal inhibitory concentration) value of your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide
Problem 1: Decreased this compound Efficacy in Proliferation/Viability Assays
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response curve to compare the IC50 of the current cell line with the parental line. 2. Short Tandem Repeat (STR) Profiling: Verify the identity of your cell line to rule out contamination or misidentification. 3. Mycoplasma Testing: Check for mycoplasma contamination, which can alter cellular responses to drugs. |
| Incorrect drug concentration or degradation | 1. Verify Stock Concentration: Use a spectrophotometer or other appropriate method to confirm the concentration of your this compound stock solution. 2. Fresh Drug Preparation: Prepare fresh dilutions of this compound from a validated stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Experimental variability | 1. Optimize Seeding Density: Ensure a consistent and optimal cell seeding density for your assays. 2. Standardize Incubation Times: Use precise incubation times for drug treatment and assay development. |
Problem 2: Inconsistent Results in Downstream Signaling Assays (e.g., Western Blot, qPCR)
| Possible Cause | Troubleshooting Steps |
| Suboptimal drug treatment conditions | 1. Time-Course Experiment: Determine the optimal time point for observing changes in your target pathway after this compound treatment. 2. Dose-Response Analysis: Identify the concentration of this compound that elicits a robust and reproducible effect on the signaling pathway of interest. |
| Cell line heterogeneity | 1. Single-Cell Cloning: Isolate and expand single-cell clones from your resistant population to investigate the heterogeneity of resistance mechanisms. 2. Flow Cytometry Analysis: Use relevant markers to assess the heterogeneity of the cell population. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay
This protocol is adapted for assessing cell viability and can be used to determine the IC50 value of this compound.
Materials:
-
Parental and suspected this compound-resistant cancer cell lines
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
| Parameter | Parental Cell Line | Resistant Cell Line |
| Seeding Density | 5,000 cells/well | 5,000 cells/well |
| This compound Conc. Range | 0.01 - 100 µM | 0.1 - 1000 µM |
| Treatment Duration | 72 hours | 72 hours |
| Expected IC50 | ~X µM | >10X µM |
| Note: This table provides example parameters. Actual values should be empirically determined. |
Signaling Pathways & Workflows
Logical Workflow for Investigating this compound Resistance
Caption: Workflow for confirming and investigating this compound resistance.
Hypothesized Signaling Pathway for this compound Action and Resistance
As the direct target of this compound in cancer is not specified, this diagram presents a generic signaling cascade that is often implicated in cancer cell proliferation and survival, which could be a hypothetical target pathway.
Caption: Potential mechanisms of action and resistance to a hypothetical target of this compound.
Technical Support Center: Minimizing Toxicity of Novel Compounds in Animal Models
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with novel compounds.
Q1: We are observing unexpected mortality or severe adverse events in our animal models at doses we predicted to be safe. What are the immediate steps we should take?
A1: Immediate action is crucial to understand the cause and prevent further animal loss.
-
Troubleshooting Steps:
-
Halt Dosing: Immediately stop dosing in the affected cohort and any planned cohorts.
-
Comprehensive Observation: Record all clinical signs of toxicity in detail (e.g., changes in posture, activity, breathing, grooming, body weight, and food/water intake).
-
Necropsy: Perform a thorough gross necropsy on deceased animals as soon as possible to identify any visible organ abnormalities.
-
Histopathology: Collect and preserve tissues from key organs (liver, kidneys, spleen, heart, lungs, brain, and any organs with gross lesions) for histopathological analysis.
-
Review Dosing Procedure: Double-check all calculations, formulation preparations, and administration techniques to rule out errors.
-
Dose De-escalation: Design a new dose range-finding study starting with significantly lower doses to establish the Maximum Tolerated Dose (MTD).
-
Q2: Our compound is showing signs of organ-specific toxicity (e.g., elevated liver enzymes). How can we investigate and mitigate this?
A2: Organ-specific toxicity requires a focused investigation to understand the mechanism and develop mitigation strategies.
-
Troubleshooting Steps:
-
Confirm Toxicity: Repeat the study at the toxic dose to confirm the finding. Include a lower, non-toxic dose as a control.
-
Clinical Pathology: Collect blood samples at multiple time points to analyze a panel of biomarkers for the specific organ (e.g., ALT, AST, ALP, and bilirubin for liver toxicity; BUN and creatinine for kidney toxicity).
-
Histopathology: Detailed microscopic examination of the target organ is essential to characterize the nature and extent of the damage (e.g., necrosis, apoptosis, inflammation, fibrosis).
-
Mechanism of Action Studies: Investigate potential mechanisms. For hepatotoxicity, this could involve assays for oxidative stress, mitochondrial dysfunction, or inhibition of bile acid transporters.
-
Dose and Schedule Modification: Explore if a lower dose administered more frequently, or a different dosing schedule, can maintain efficacy while reducing organ-specific toxicity.
-
Formulation Changes: Consider if the vehicle or formulation is contributing to the toxicity. Test alternative formulations.
-
Q3: How can we differentiate between on-target and off-target toxicity?
A3: Differentiating between on-target (related to the intended mechanism of action) and off-target toxicity is a key step in deciding a compound's future.
-
Troubleshooting Steps:
-
Pharmacology Assessment: Determine if the observed toxicity aligns with the known biological consequences of modulating the intended target. For example, if the target is involved in a critical physiological process, on-target toxicity might be expected.
-
In Vitro Profiling: Screen the compound against a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions.
-
Structural Analogs: Synthesize and test structural analogs of your compound that have different activity profiles. An analog that is inactive against the primary target but retains the toxicity suggests an off-target effect.
-
Target Knockout/Knockdown Models: If available, test the compound in an animal model where the intended target has been knocked out or knocked down. Abscence of toxicity in such a model would strongly suggest on-target toxicity.
-
Experimental Protocols
Below are detailed methodologies for key toxicity assessment experiments.
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of the compound that can be administered without causing life-threatening toxicity or significant distress to the animal.
-
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats), typically using a small group size (n=3-5 per sex per dose group).
-
Dose Selection: Start with a wide range of doses, often spaced logarithmically. A single-dose escalation design is common.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Observation Period: Monitor animals intensively for the first 24 hours and then daily for 7-14 days.
-
Parameters to Monitor:
-
Clinical signs of toxicity (scored systematically).
-
Body weight changes (a loss of >15-20% is often a humane endpoint).
-
Mortality.
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality, severe clinical signs, or more than a 10-15% reduction in body weight.
-
Protocol 2: Acute and Sub-acute Toxicity Study
-
Objective: To evaluate the potential adverse effects of a single dose (acute) or repeated doses (sub-acute) of the compound over a short period (e.g., 14-28 days).
-
Methodology:
-
Animal Model: Use a standard rodent model (n=5-10 per sex per dose group).
-
Dose Groups: Include a vehicle control group, a low dose, a mid-dose (often near the anticipated efficacious dose), and a high dose (e.g., the MTD).
-
Administration: Dose animals daily for the duration of the study.
-
In-life Monitoring:
-
Daily clinical observations.
-
Weekly body weight and food consumption measurements.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and serum biochemistry analysis.
-
Perform a complete gross necropsy.
-
Weigh key organs (liver, kidneys, spleen, heart, brain, etc.).
-
Preserve organs in formalin for histopathological examination.
-
-
Data Presentation
Organize quantitative data in clear tables to facilitate comparison and interpretation.
Table 1: Example of an MTD Study Summary
| Dose Group (mg/kg) | N | Mortality | Mean Body Weight Change (Day 7) | Key Clinical Signs |
| Vehicle | 5 | 0/5 | +5.2% | No observable signs |
| 10 | 5 | 0/5 | +3.1% | No observable signs |
| 30 | 5 | 0/5 | -8.5% | Mild lethargy |
| 100 | 5 | 2/5 | -18.2% (survivors) | Severe lethargy, hunched posture |
Table 2: Example of Organ Weight Data from a Sub-acute Study
| Dose Group (mg/kg) | Liver Weight (g) | % Body Weight | Kidney Weight (g) | % Body Weight |
| Vehicle | 1.25 ± 0.11 | 4.8 ± 0.3 | 0.35 ± 0.04 | 1.3 ± 0.1 |
| 10 | 1.31 ± 0.15 | 5.0 ± 0.4 | 0.36 ± 0.05 | 1.4 ± 0.2 |
| 30 | 1.85 ± 0.20 | 7.1 ± 0.5 | 0.48 ± 0.06 | 1.8 ± 0.2 |
| *Data presented as mean ± SD. p < 0.05 compared to vehicle control. |
Visualizations
Diagram 1: Experimental Workflow for Investigating In Vivo Toxicity
Caption: Workflow for troubleshooting and mitigating unexpected in vivo toxicity.
Diagram 2: Hypothetical Signaling Pathway for Drug-Induced Cellular Stress
Caption: A generalized pathway of drug-induced cellular stress leading to toxicity.
Diagram 3: Troubleshooting Decision Tree for In Vivo Toxicity
Caption: A decision tree for troubleshooting common in vivo toxicity issues.
best practices for preparing ML318 stock solutions in DMSO
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and handling of ML318 stock solutions in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is DMSO.
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of ≥19 mg/mL, which corresponds to approximately 50.8 mM. It is advisable to not exceed this concentration to ensure complete dissolution.
Q3: How should this compound stock solutions in DMSO be stored?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage and -80°C for long-term storage. To minimize degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[1]
Q4: What is the stability of this compound in DMSO?
Q5: What precautions should I take when handling DMSO?
A5: DMSO is a powerful solvent that can penetrate the skin and carry other substances with it. Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | ≥19 mg/mL (≥50.8 mM) | Chemical Supplier Data |
| Recommended Stock Concentration | 10 mM - 50 mM | General Best Practice |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | [1] |
| Recommended Final DMSO Concentration in Assays | <0.5% | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Pre-weighing Preparations: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing this compound: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound ≈ 374.4 g/mol ), you would weigh out 3.744 mg.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, you would add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for at least 2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 10-15 minutes.
-
Gentle warming in a 37°C water bath for a short period can also aid dissolution, but avoid excessive heat.
-
-
Final Inspection and Storage:
-
Once the this compound is completely dissolved and the solution is clear, the stock solution is ready.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes or vials. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
-
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder is not dissolving in DMSO. | The concentration may be too high, or the DMSO may have absorbed water. | - Try preparing a more dilute solution. - Use fresh, anhydrous DMSO from a newly opened bottle. - Vortex for a longer period, sonicate, or gently warm the solution. |
| The stock solution appears cloudy or has precipitates after storage. | The compound may have come out of solution due to temperature fluctuations or moisture absorption. | - Warm the vial to room temperature and vortex thoroughly. - If precipitates persist, sonication may be necessary. - Ensure the storage container is sealed tightly to prevent moisture absorption. |
| Inconsistent results in downstream experiments. | The stock solution may not be homogeneous, or the compound may have degraded. | - Always vortex the stock solution thoroughly before each use. - Prepare fresh stock solutions regularly, especially for sensitive experiments. - Avoid multiple freeze-thaw cycles by using aliquots.[1] |
| Precipitation occurs when diluting the stock solution in aqueous media. | The high concentration of DMSO in the stock solution can cause the compound to precipitate when introduced to an aqueous environment. | - Perform serial dilutions of the stock solution in your aqueous buffer or media. - Ensure rapid and thorough mixing upon dilution. - Maintain a final DMSO concentration below 0.5% in your experimental setup.[1] |
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway: Inhibition of VCP/p97 by this compound
References
Technical Support Center: Overcoming Limitations of ML318 in Preclinical Models
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of ML318 in our xenograft model. What are the potential causes and troubleshooting steps?
A1: Reduced efficacy in vivo can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The compound may not be reaching the tumor at a sufficient concentration or for a long enough duration.
-
Troubleshooting:
-
Conduct a PK study to determine the concentration of this compound in plasma and tumor tissue over time.
-
Correlate the PK profile with a PD marker (e.g., phosphorylation of a target protein) in the tumor to establish a dose-response relationship.
-
Consider alternative dosing regimens (e.g., more frequent dosing, continuous infusion) to maintain target engagement.
-
-
-
Model-Specific Resistance: The chosen preclinical model may possess intrinsic or acquired resistance mechanisms to this compound.
-
Troubleshooting:
-
Characterize the molecular profile of your cell line or patient-derived xenograft (PDX) model to identify potential resistance pathways.
-
Test this compound in a panel of models with diverse genetic backgrounds to identify sensitive and resistant populations.
-
-
-
Compound Stability and Formulation: The compound may be unstable in the formulation or in vivo.
-
Troubleshooting:
-
Assess the stability of this compound in the dosing vehicle over the course of the experiment.
-
Evaluate different formulation strategies to improve solubility and bioavailability.
-
-
Q2: Our in vitro experiments with this compound show potent activity, but this does not translate to our in vivo studies. How can we bridge this gap?
A2: This is a common challenge in drug development. The discrepancy often arises from the complexities of the in vivo environment that are not captured in 2D cell culture.
-
Transition to 3D Culture Models: Three-dimensional (3D) spheroid or organoid models can better mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients, which can influence drug response.
-
Evaluate Off-Target Effects: In vivo, this compound may have off-target effects that counteract its intended therapeutic activity.
-
Troubleshooting:
-
Perform kinome screening or other target profiling assays to identify potential off-targets.
-
-
-
Assess Contribution of the Tumor Microenvironment (TME): The TME, including stromal cells and immune cells, can significantly impact therapeutic response.
-
Troubleshooting:
-
Utilize syngeneic or humanized mouse models that allow for the study of this compound in the context of an intact immune system.
-
-
Q3: We are observing signs of toxicity in our animal models treated with this compound. What steps should we take?
A3: Toxicity is a critical concern. A thorough investigation is necessary to understand the nature and cause of the adverse effects.
-
Dose Escalation/De-escalation Studies: Determine the maximum tolerated dose (MTD) by performing a dose-range finding study.
-
Histopathological Analysis: Conduct a comprehensive histopathological examination of major organs from treated animals to identify any tissue damage.
-
Clinical Pathology: Monitor blood chemistry and hematology parameters to assess organ function and overall health.
-
Mechanism-Based vs. Off-Target Toxicity: Determine if the toxicity is an on-target effect of inhibiting the intended pathway or due to off-target activities. This can be investigated by correlating toxicity with the level of target engagement.
Troubleshooting Guides
Guide 1: Poor Oral Bioavailability of this compound
This guide provides a systematic approach to troubleshooting low oral bioavailability.
Experimental Workflow for Troubleshooting Poor Bioavailability
Caption: Troubleshooting workflow for poor oral bioavailability.
Guide 2: Development of Acquired Resistance to this compound
This guide outlines steps to investigate and overcome acquired resistance in preclinical models.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for investigating acquired drug resistance.
Data Summary Tables
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (%) | 15 | 25 | 40 |
| Cmax (ng/mL) at 10 mg/kg | 250 | 400 | 750 |
| Tmax (h) | 1.0 | 2.0 | 1.5 |
| Half-life (h) | 2.5 | 4.0 | 6.0 |
| Clearance (mL/min/kg) | 50 | 30 | 15 |
Table 2: Hypothetical In Vitro Activity of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | Target Pathway Mutation | IC50 (nM) |
| A549 | Lung | KRAS G12S | >1000 |
| HCT116 | Colon | KRAS G13D | 50 |
| MDA-MB-231 | Breast | BRAF G464V | 25 |
| U87 MG | Glioblastoma | PTEN null | 150 |
Experimental Protocols
Protocol 1: Determination of this compound Concentration in Plasma and Tumor Tissue by LC-MS/MS
Objective: To quantify the amount of this compound in biological matrices to inform pharmacokinetic analysis.
Methodology:
-
Sample Collection: Collect blood samples via cardiac puncture or tail vein at specified time points post-dosing. Perfuse animals with saline before collecting tumor tissue.
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding three volumes of acetonitrile containing an internal standard. Centrifuge to pellet the precipitate.
-
Tumor: Homogenize the tumor tissue in a suitable buffer. Perform protein precipitation as described for plasma.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant from the prepared samples onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect this compound and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Generate a standard curve using known concentrations of this compound in the respective matrix (plasma or tumor homogenate). Calculate the concentration of this compound in the unknown samples by interpolating from the standard curve.
Signaling Pathway Diagrams
Hypothetical Signaling Pathway Affected by this compound
Assuming this compound is an inhibitor of a key kinase in a canonical cancer signaling pathway, such as the MAPK or PI3K pathway, a diagram can illustrate its mechanism of action.
Caption: Hypothetical inhibition of the MAPK pathway by this compound.
Technical Support Center: Identifying and Mitigating ML318 Experimental Artifacts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ML318, a potent inhibitor of Pseudomonas aeruginosa PvdQ acylase. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify and mitigate common experimental artifacts, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and well-characterized target of this compound is PvdQ, a periplasmic acylase involved in the biosynthesis of the siderophore pyoverdine in Pseudomonas aeruginosa. By inhibiting PvdQ, this compound disrupts the pyoverdine-mediated iron acquisition system, which is crucial for the bacterium's growth and virulence under iron-limiting conditions.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.5%) to prevent solvent-induced artifacts.
Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that this compound is stable in your specific cell culture medium and experimental conditions. It's recommended to prepare fresh dilutions from a frozen stock for each experiment.
-
Solubility Issues: Poor solubility of this compound in aqueous media can lead to precipitation and variable effective concentrations. Visually inspect your working solutions for any precipitate.
-
Cell Health and Passage Number: Variations in cell health, density, and passage number can significantly impact the cellular response to inhibitors. Maintain consistent cell culture practices.
-
Assay-Specific Artifacts: The biaryl nitrile scaffold of this compound could potentially interfere with certain assay readouts. Consider running appropriate controls to test for such interference.
Q4: Does this compound have any known off-target effects or cytotoxicity in mammalian cells?
A4: While the primary target of this compound is the bacterial enzyme PvdQ, it is crucial to assess its potential off-target effects and cytotoxicity in the context of your specific experimental system, especially in co-culture models with mammalian cells. It is recommended to perform a cytotoxicity assay with the relevant mammalian cell line to determine the non-toxic concentration range of this compound.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: Low or No Inhibition of P. aeruginosa Growth
| Possible Cause | Suggested Solution |
| Incorrect Assay Conditions | Ensure the growth medium is iron-limited, as the effect of this compound on pyoverdine synthesis is most pronounced under these conditions. |
| Compound Instability/Degradation | Prepare fresh working solutions of this compound from a properly stored stock for each experiment. |
| Bacterial Strain Resistance | Verify the susceptibility of your P. aeruginosa strain to this compound. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific strain and conditions. |
Issue 2: High Variability in Biochemical Assay Results
| Possible Cause | Suggested Solution |
| This compound Precipitation | Decrease the final concentration of this compound or add a low percentage of a non-ionic surfactant (e.g., 0.01% Triton X-100) to the assay buffer, after confirming its compatibility with the PvdQ enzyme. |
| Enzyme Instability | Ensure the purified PvdQ enzyme is handled and stored correctly to maintain its activity. |
| Assay Interference | The biaryl nitrile scaffold may interfere with fluorescence-based readouts. If using a fluorescent assay, run a control with this compound alone to check for intrinsic fluorescence or quenching properties.[1][2][3][4] |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. |
Issue 3: Unexpected Cytotoxicity in Mammalian Cell Co-cultures
| Possible Cause | Suggested Solution |
| Off-target Effects of this compound | Determine the cytotoxic concentration of this compound on the mammalian cells alone using a standard cytotoxicity assay (e.g., MTT, LDH release). Use a concentration of this compound that is effective against P. aeruginosa but non-toxic to the mammalian cells. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in the co-culture medium is below the toxic threshold for your mammalian cell line (typically < 0.5%). Run a vehicle control (medium with DMSO only). |
| Synergistic Toxicity | The combination of bacterial infection and this compound treatment may induce a stronger cytotoxic response. Include all proper controls to dissect the individual and combined effects. |
Quantitative Data Summary
| Parameter | Value | Notes |
| PvdQ Inhibition (IC50) | ~20 nM | In vitro biochemical assay. |
| P. aeruginosa (PAO1) Growth Inhibition (IC50) | ~19 µM | Under iron-limiting conditions. |
| Recommended Stock Solution Concentration | 10-20 mM in DMSO | Store at -20°C or -80°C. |
| Recommended Working Concentration (Biochemical) | 1 nM - 1 µM | Titrate for optimal results. |
| Recommended Working Concentration (Cell-based) | 1 µM - 50 µM | Titrate for optimal results and check for cytotoxicity. |
| Aqueous Solubility | Poor | Use of a co-solvent like DMSO is necessary. |
Experimental Protocols
Protocol 1: PvdQ Inhibition Assay (Biochemical)
This protocol describes a fluorescence-based assay to measure the inhibition of purified PvdQ enzyme by this compound.
Materials:
-
Purified PvdQ enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorescent substrate for PvdQ (e.g., a synthetic substrate that releases a fluorophore upon cleavage)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).
-
In a 96-well plate, add the PvdQ enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the initial reaction rates and determine the IC50 value of this compound.
Protocol 2: P. aeruginosa Growth Inhibition Assay (Cell-based)
This protocol outlines a method to assess the inhibitory effect of this compound on the growth of P. aeruginosa in iron-limited conditions.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Iron-limited growth medium (e.g., M9 minimal medium supplemented with a chelator like 2,2'-bipyridine)
-
This compound
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Grow an overnight culture of P. aeruginosa in a rich medium (e.g., LB broth).
-
Wash the bacterial cells with sterile saline or PBS to remove residual rich medium.
-
Resuspend the cells in the iron-limited medium and adjust the optical density (OD600) to a starting value of ~0.05.
-
Prepare a serial dilution of this compound in the iron-limited medium in a 96-well plate. Include a vehicle control (medium with DMSO).
-
Add the bacterial suspension to each well.
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the OD600 of each well using a microplate reader to determine bacterial growth.
-
Calculate the percentage of growth inhibition and determine the IC50 value.
Protocol 3: Mammalian Cell Cytotoxicity Assay
This protocol provides a general method to evaluate the cytotoxicity of this compound on a mammalian cell line using an MTT assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plate
-
Absorbance plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Pyoverdine biosynthesis pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound experimental issues.
References
- 1. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ML318 Potency in Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p97/VCP inhibitor, ML318. The information provided addresses common issues related to cellular resistance and offers strategies to enhance the compound's potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97/VCP (Valosin-Containing Protein). p97/VCP is a critical regulator of protein homeostasis, playing a key role in the ubiquitin-proteasome system (UPS) and autophagy. By inhibiting the ATPase activity of p97, this compound disrupts these pathways, leading to an accumulation of misfolded proteins and ultimately, apoptosis in cancer cells. This compound is structurally related to other well-characterized p97 inhibitors, ML240 and ML241.[1][2][3]
Q2: My cells have developed resistance to this compound. What are the likely mechanisms?
Resistance to ATP-competitive p97 inhibitors like this compound and the clinical candidate CB-5083 is a known phenomenon. The primary mechanisms of resistance often involve:
-
Point mutations in the p97/VCP gene: Specific mutations, particularly in the D2 ATPase domain or the linker region between the D1 and D2 domains, can reduce the binding affinity of the inhibitor. Common resistance-conferring mutations identified for the related compound CB-5083 include T688A and N660K.[1][4][5]
-
Increased ATPase activity of mutant p97: Some mutations in the D1-D2 linker region can lead to a significant increase in the intrinsic ATPase activity of p97, potentially overcoming the inhibitory effect of the drug.[1]
-
Activation of compensatory pathways: Cells may upregulate alternative protein degradation pathways or survival signaling to bypass the effects of p97 inhibition. This can include reliance on autophagy for cellular clearance.[1][4]
Q3: How can I confirm if my resistant cells have mutations in p97/VCP?
To confirm the presence of mutations in the p97/VCP gene, you can perform the following:
-
Isolate genomic DNA or RNA from both your parental (sensitive) and resistant cell lines.
-
Amplify the coding region of the p97/VCP gene using polymerase chain reaction (PCR).
-
Sequence the PCR products (Sanger sequencing is sufficient for targeted analysis).
-
Compare the sequences from the resistant and parental cell lines to identify any nucleotide changes that result in amino acid substitutions.
Q4: What are the main strategies to overcome this compound resistance?
There are two primary strategies to enhance the potency of p97 inhibition in resistant cells:
-
Alternative p97 Inhibitors: Utilize p97 inhibitors with a different mechanism of action.
-
Allosteric Inhibitors: Compounds like NMS-873 and UPCDC-30245 bind to a site distinct from the ATP-binding pocket and are often effective against mutants resistant to ATP-competitive inhibitors.[1][6]
-
Covalent Inhibitors: These inhibitors form a permanent bond with the p97 protein, which can overcome resistance mediated by mutations that weaken non-covalent interactions.[2]
-
-
Combination Therapies: Combine this compound with other agents to create synergistic effects.
-
Proteasome Inhibitors: Co-treatment with proteasome inhibitors like bortezomib or MG132 can lead to a more profound disruption of protein homeostasis.[3]
-
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors, particularly selective HDAC6 inhibitors like ACY-1215 (ricolinostat), have shown synergy with p97 inhibitors.[7]
-
Autophagy Inhibitors: Since autophagy can be a compensatory mechanism, combining this compound with autophagy inhibitors like chloroquine or bafilomycin A1 may enhance its cytotoxic effects.[4][8]
-
Troubleshooting Guides
Problem 1: Decreased this compound potency in long-term cultures.
Possible Cause: Development of a resistant cell population.
Troubleshooting Steps:
-
Verify Resistance:
-
Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to compare the IC50 value of this compound in your current cell line with that of the original parental cell line. A significant increase in IC50 indicates resistance.
-
Data Presentation:
-
| Cell Line | This compound IC50 (µM) - Representative Data* | Fold Resistance |
| Parental HCT116 | ~0.1 | 1x |
| CB-5083 Resistant HCT116 (T688A) | >5.0 | >50x |
*Note: Specific IC50 values for this compound in resistant lines are not widely published. Data for the structurally related compound CB-5083 is provided as a reference.[4] Researchers should determine the IC50 for their specific cell lines.
-
Characterize the Resistant Phenotype:
-
p97 Sequencing: As described in FAQ 3, sequence the p97 gene to identify potential resistance mutations.
-
Western Blot Analysis: Assess the expression levels of key proteins in the unfolded protein response (UPR) and apoptosis pathways (e.g., ATF4, CHOP, cleaved PARP) in both sensitive and resistant cells after this compound treatment. Resistant cells may show a blunted response.[1]
-
-
Experimental Strategies to Re-sensitize Cells:
-
Switch to an Allosteric Inhibitor: Treat the resistant cells with an allosteric p97 inhibitor like NMS-873.
-
Combination Therapy:
-
Co-treat resistant cells with this compound and a proteasome inhibitor (e.g., 10 nM bortezomib).
-
Co-treat resistant cells with this compound and an HDAC6 inhibitor (e.g., 1 µM ACY-1215).
-
Co-treat resistant cells with this compound and an autophagy inhibitor (e.g., 10 µM chloroquine).
-
-
Problem 2: Inconsistent results in cell viability assays.
Possible Cause: Experimental variability or issues with the assay protocol.
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is appropriate for the duration of the experiment.
-
Verify Drug Concentration: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Control for Solvent Effects: Include a vehicle control (e.g., DMSO) at the same concentration used for the highest dose of this compound.
-
Standardize Incubation Times: Use consistent incubation times for drug treatment and assay development.
-
Confirm with an Orthogonal Assay: If using a metabolic assay like MTT, confirm key findings with an assay that measures a different cellular parameter, such as apoptosis (e.g., Caspase-Glo assay) or cell death (e.g., trypan blue exclusion).
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound or other compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for p97 and UPR Markers
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p97, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Strategies to overcome this compound resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of p97/VCP function leads to defective autophagosome maturation, cell cycle arrest and apoptosis in mouse Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of KRAS G12C Inhibitors: Sotorasib vs. ML318
An extensive review of scientific literature and clinical trial data reveals a significant disparity in the available information for sotorasib and a compound designated as ML318. While sotorasib is a well-documented, FDA-approved targeted therapy for KRAS G12C-mutated cancers, there is a notable absence of published scientific data for a compound referred to as "this compound" in the context of cancer treatment or KRAS inhibition. Therefore, a direct, data-driven comparison of their efficacy is not feasible at this time.
This guide will proceed by presenting a comprehensive overview of the established efficacy and mechanism of action for sotorasib, providing researchers, scientists, and drug development professionals with a thorough understanding of this first-in-class KRAS G12C inhibitor.
Sotorasib: A Profile of a Targeted KRAS G12C Inhibitor
Sotorasib (brand names Lumakras and Lumykras) is an orally administered small molecule that specifically and irreversibly targets the KRAS G12C mutant protein.[1][2][3] This mutation, where glycine is replaced by cysteine at codon 12, is a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors.[2][4]
Mechanism of Action
The KRAS protein is a crucial GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[2] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state and uncontrolled downstream signaling, primarily through the RAF/MEK/ERK (MAPK) pathway.[1][5]
Sotorasib's innovative mechanism lies in its ability to covalently bind to the unique cysteine residue of the KRAS G12C mutant.[5][6] This binding occurs in the switch-II pocket of the protein when it is in its inactive, GDP-bound state. By forming this irreversible bond, sotorasib locks the KRAS G12C protein in an inactive conformation, preventing it from engaging with upstream activators and downstream effectors, thereby inhibiting oncogenic signaling and promoting apoptosis in tumor cells.[1][2][5][6]
Clinical Efficacy of Sotorasib
Sotorasib's approval was based on the results of the CodeBreaK clinical trial program. The key registrational trial, CodeBreaK 100, was a multicenter, single-arm study that evaluated the efficacy and safety of sotorasib in patients with KRAS G12C-mutated advanced solid tumors who had received at least one prior systemic therapy.
Efficacy in Non-Small Cell Lung Cancer (NSCLC)
The following table summarizes the key efficacy data from the CodeBreaK 100 and CodeBreaK 200 trials in patients with advanced NSCLC.
| Efficacy Endpoint | CodeBreaK 100 (Phase II)[1] | CodeBreaK 200 (Phase III - Sotorasib arm) |
| Number of Patients | 124 | 171 |
| Objective Response Rate (ORR) | 37.1% (95% CI: 28.6, 46.2) | 28.1% |
| Disease Control Rate (DCR) | 80.6% | Not Reported |
| Median Duration of Response (DoR) | 11.1 months | Not Reported |
| Median Progression-Free Survival (PFS) | 6.8 months | 5.6 months |
| Median Overall Survival (OS) | 12.5 months | 10.6 months |
| 2-Year Overall Survival Rate | 33% | Not Reported |
Experimental Protocols: An Overview
CodeBreaK 100 (NCT03600883)
-
Study Design: A Phase I/II, open-label, multicenter study. The Phase II portion enrolled patients with KRAS G12C-mutated advanced solid tumors who had progressed after prior therapies.
-
Patient Population: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had received prior platinum-based chemotherapy and/or a PD-1/PD-L1 inhibitor.
-
Intervention: Sotorasib 960 mg administered orally once daily.
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by a blinded independent central review.
-
Key Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.
CodeBreaK 200 (NCT04303780)
-
Study Design: A Phase III, randomized, open-label, active-controlled, multicenter study.
-
Patient Population: Patients with KRAS G12C-mutated advanced NSCLC who had previously received platinum-based chemotherapy and a PD-1/PD-L1 inhibitor.
-
Intervention: Sotorasib 960 mg orally once daily versus docetaxel 75 mg/m² intravenously every 3 weeks.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and patient-reported outcomes.
Safety and Tolerability of Sotorasib
In the CodeBreaK 100 trial, sotorasib was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity, and cough.[1] Most of these events were grade 1 or 2 in severity.
Conclusion
Sotorasib has emerged as a significant advancement in the treatment of KRAS G12C-mutated cancers, offering a much-needed targeted therapy option for this patient population. Its efficacy, particularly in NSCLC, is well-documented through robust clinical trials. In contrast, the absence of scientific and clinical data for "this compound" prevents any meaningful comparison. Future research and publications will be necessary to determine if this compound is a viable therapeutic agent and to understand its potential role in cancer treatment. For now, sotorasib stands as the benchmark for targeted KRAS G12C inhibition.
References
The Evolving Landscape of KRAS G12C Inhibitors: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of key KRAS G12C inhibitors, focusing on their preclinical and clinical performance. We delve into the experimental data that underpins our understanding of these potentially transformative therapies.
The discovery of small molecules that can directly and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein has marked a paradigm shift in the treatment of cancers harboring this specific mutation. For decades, KRAS was considered "undruggable," but a new wave of targeted therapies has brought renewed hope. This guide offers a head-to-head comparison of prominent KRAS G12C inhibitors: sotorasib (AMG 510), adagrasib (MRTX849), divarasib (GDC-6036), and JDQ443.
Mechanism of Action: Covalently Silencing an Oncogenic Driver
The KRAS protein is a small GTPase that acts as a molecular switch in cellular signaling.[1] In its active, GTP-bound state, it triggers downstream pathways like the MAPK and PI3K-AKT cascades, promoting cell proliferation and survival.[2] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving tumorigenesis.[3][4]
KRAS G12C inhibitors are designed to selectively and irreversibly bind to the mutant cysteine residue within the switch-II pocket of the protein. This covalent modification traps KRAS G12C in its inactive, GDP-bound conformation, thereby blocking downstream signaling and inhibiting tumor growth.[3][5]
Preclinical Performance: A Tale of Potency and Selectivity
Preclinical studies have been instrumental in characterizing the activity of these inhibitors. Key parameters such as biochemical potency (IC50 in cell-free assays) and cellular potency (IC50 in cancer cell lines) provide a quantitative measure of their effectiveness.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (in KRAS G12C cell lines) | Key Preclinical Findings |
| Sotorasib (AMG 510) | KRAS G12C | 8.88 nM (inhibition of nucleotide exchange)[6] | 0.004–0.032 µM | Induces tumor regression in mouse models of KRAS G12C cancer. |
| Adagrasib (MRTX849) | KRAS G12C | 10–973 nM (2D format), 0.2–1042 nM (3D format) | Not explicitly stated in provided results. | Demonstrates selective antiproliferative activity in KRAS G12C-mutated cell lines. |
| Divarasib (GDC-6036) | KRAS G12C | Sub-nanomolar range | Over 18,000-fold more selective for mutant G12C cell lines than wild type. | 5 to 20 times as potent and up to 50 times as selective as sotorasib and adagrasib in preclinical studies. |
| JDQ443 | KRAS G12C | Not explicitly stated in provided results. | Potently inhibits KRAS G12C-driven cellular signaling and proliferation. | Demonstrates dose-dependent antitumor activity in various KRAS G12C-mutated xenograft models. |
Clinical Efficacy: Translating Preclinical Promise to Patient Benefit
The ultimate measure of an inhibitor's success is its performance in clinical trials. Objective response rate (ORR) and progression-free survival (PFS) are critical endpoints in evaluating their efficacy in patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).
| Inhibitor | Trial (Phase) | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib (AMG 510) | CodeBreak 100 (Phase II) | Advanced NSCLC | 37.1% | 6.8 months |
| Adagrasib (MRTX849) | KRYSTAL-1 (Phase I/II) | Advanced NSCLC | 42.9% | 6.5 months |
| Divarasib (GDC-6036) | Phase I | Advanced NSCLC | 53.4% | 13.1 months |
| JDQ443 | KontRASt-01 (Phase Ib) | Advanced NSCLC | 57% (at 200 mg BID) | Not yet reported. |
Note: Cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and prior lines of therapy.
Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize KRAS G12C inhibitors. Below are representative protocols for key experiments.
Biochemical Potency Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against KRAS G12C nucleotide exchange.
Principle: This assay measures the ability of an inhibitor to prevent the binding of a fluorescently labeled GTP analog to His-tagged KRAS G12C. A terbium-labeled anti-His-tag antibody serves as the FRET donor. When the fluorescent GTP is bound to KRAS, FRET occurs. Inhibitors that block this binding disrupt FRET, leading to a decreased signal.
Protocol:
-
In a 384-well plate, add diluted test compounds.
-
Add a solution containing His-tagged KRAS G12C protein pre-loaded with GDP and a Guanine Nucleotide Exchange Factor (GEF) like SOS1.
-
Initiate the exchange reaction by adding a solution containing the fluorescent GTP analog and the TR-FRET donor-labeled antibody.
-
Incubate the plate to allow the reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader.
-
Plot the signal against the compound concentration and use a non-linear regression model to calculate the IC50 value.
Cellular Proliferation Assay (e.g., CyQuant Assay)
Objective: To assess the effect of a KRAS G12C inhibitor on the proliferation of cancer cell lines harboring the KRAS G12C mutation.
Principle: The CyQuant assay measures the cellular DNA content as an indicator of cell number. An increase in fluorescence is proportional to the number of cells.
Protocol:
-
Seed KRAS G12C-mutant cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the CyQuant reagent to each well according to the manufacturer's instructions and incubate.
-
Measure the fluorescence at the appropriate wavelength.
-
Plot the fluorescence intensity against the compound concentration to determine the IC50.
In Vivo Tumor Growth Inhibition (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of a KRAS G12C inhibitor in a living organism.
Protocol:
-
Subcutaneously implant human cancer cells with the KRAS G12C mutation into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally or intraperitoneally) to the treatment group at a specified dose and schedule. The control group receives a vehicle.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement).
Visualizing the KRAS G12C Signaling Pathway and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the KRAS G12C signaling pathway and a typical experimental workflow.
Caption: The KRAS G12C signaling pathway and the mechanism of covalent inhibitors.
Caption: A representative experimental workflow for preclinical evaluation of KRAS G12C inhibitors.
Future Directions
While the current KRAS G12C inhibitors have shown remarkable success, challenges such as acquired resistance remain. Ongoing research is focused on developing next-generation inhibitors with improved potency and selectivity, as well as exploring combination therapies to overcome resistance mechanisms. The continued elucidation of the complex biology of KRAS-driven cancers will be crucial in developing more durable and effective treatments for patients.
References
- 1. oncotarget.com [oncotarget.com]
- 2. healthscout.app [healthscout.app]
- 3. Facebook [cancer.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
ML318: A Potent Inhibitor of PvdQ for Anti-Pseudomonal Strategies
A Comparative Guide to the On-Target Activity of ML318 in Cellular Assays
For researchers in bacteriology and drug development, targeting virulence factors presents a promising alternative to traditional antibiotics. Pseudomonas aeruginosa, a notorious opportunistic pathogen, relies on sophisticated signaling and nutrient acquisition systems for its pathogenicity. One key enzyme in these processes is PvdQ, an acylase involved in the biosynthesis of the siderophore pyoverdine and in quorum sensing. This guide provides a comprehensive comparison of this compound, a potent small molecule inhibitor of PvdQ, with other alternatives, supported by experimental data and detailed protocols.
Performance Comparison of PvdQ Inhibitors
This compound stands out for its high potency against PvdQ, particularly when compared to other identified inhibitors. The following table summarizes the available quantitative data for this compound and its alternatives.
| Compound | Target | Assay Type | IC50 Value | Cell-Based Activity | Reference |
| This compound | PvdQ | Fluorescent Biochemical Assay | 6 nM | Inhibits P. aeruginosa growth and pyoverdine production (IC50 < 50 µM); Reduces intracellular iron uptake.[1] | --INVALID-LINK-- |
| PvdQ | Chrome Azurol S (CAS) Assay | ~ 6 µM | Blocks pyoverdine production in P. aeruginosa.[1] | --INVALID-LINK-- | |
| HeLa Cells | Cytotoxicity Assay | > 100 µM | No apparent toxicity.[1] | --INVALID-LINK-- | |
| Alternative 1 | PvdQ | Biochemical Assay | 130 µM | Not Reported | --INVALID-LINK-- |
| Alternative 2 | PvdQ | Biochemical Assay | 65 µM | Not Reported | --INVALID-LINK-- |
Experimental Methodologies
Detailed protocols are crucial for reproducing and building upon existing research. Below are the methodologies for the key experiments used to validate the on-target activity of this compound.
Fluorescent Biochemical Assay for PvdQ Inhibition
This assay quantitatively measures the enzymatic activity of PvdQ through the cleavage of a fluorogenic substrate.
Protocol:
-
Reagents: Purified PvdQ enzyme, 4-Methylumbelliferyl-laurate (fluorescent substrate), assay buffer (e.g., 50 mM HEPES, pH 7.5), and the test compound (this compound).
-
Procedure: a. Add PvdQ enzyme to the assay buffer in a microplate well. b. Introduce the test compound at various concentrations. c. Initiate the reaction by adding the 4-Methylumbelliferyl-laurate substrate. d. Incubate at a controlled temperature (e.g., 37°C). e. Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific for 4-Methylumbelliferone).
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Pseudomonas aeruginosa Growth and Pyoverdine Production Assay
This cellular assay assesses the effect of PvdQ inhibition on bacterial growth and the production of the siderophore pyoverdine under iron-limiting conditions.
Protocol:
-
Materials: P. aeruginosa strain (e.g., PAO1), iron-deficient growth medium (e.g., succinate minimal medium), and the test compound (this compound).
-
Procedure: a. Inoculate the iron-deficient medium with P. aeruginosa. b. Add the test compound at a range of concentrations. c. Incubate the cultures with shaking at 37°C for a defined period (e.g., 18-24 hours). d. Measure bacterial growth by monitoring the optical density at 600 nm (OD600). e. Measure pyoverdine production by measuring the fluorescence of the culture supernatant (Excitation/Emission ~400/460 nm).
-
Data Analysis: Determine the IC50 values for both growth inhibition and pyoverdine production inhibition by plotting the respective readouts against the compound concentration.
Chrome Azurol S (CAS) Assay for Pyoverdine Detection
The CAS assay is a colorimetric method to quantify siderophore production based on the competition for iron between the siderophore and the CAS dye.
Protocol:
-
Reagents: CAS assay solution (contains Chrome Azurol S, HDTMA, and FeCl3 in a buffered solution), and culture supernatants from the P. aeruginosa growth assay.
-
Procedure: a. Mix the culture supernatant with the CAS assay solution. b. Incubate at room temperature for a short period. c. Measure the absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores.
-
Data Analysis: Quantify the amount of pyoverdine produced and determine the inhibitory effect of the test compound.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.
References
A Comparative Analysis of Pan-KRAS Inhibitors for Researchers and Drug Development Professionals
A Note on the Initial Query: The initial request for a comparative analysis of ML318 and pan-KRAS inhibitors has been addressed by focusing solely on pan-KRAS inhibitors. Our comprehensive search revealed that this compound is an inhibitor of the PvdQ acylase in Pseudomonas aeruginosa and is not relevant to KRAS-targeted cancer therapy. This guide has therefore been developed to provide a thorough comparison of various pan-KRAS inhibitors, which aligns with the interests of researchers and professionals in cancer drug development.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a pivotal signaling molecule that, when mutated, becomes a key driver in numerous human cancers, including pancreatic, lung, and colorectal cancers. For decades, KRAS was considered "undruggable" due to its challenging molecular structure. However, recent breakthroughs have led to the development of inhibitors that can effectively target mutant KRAS. While allele-specific inhibitors, such as those targeting the G12C mutation, have shown clinical success, their application is limited to a subset of KRAS-mutant tumors. Pan-KRAS inhibitors, designed to target a broad spectrum of KRAS mutations, represent a promising therapeutic strategy to address a wider patient population and overcome potential resistance mechanisms.
This guide provides a comparative analysis of preclinical data for several pan-KRAS inhibitors, details the experimental protocols for their evaluation, and visualizes the key signaling pathways and experimental workflows.
Performance of Pan-KRAS Inhibitors: A Comparative Overview
The efficacy of pan-KRAS inhibitors is typically evaluated through a series of in vitro biochemical and cell-based assays. These assays measure the inhibitor's ability to bind to various KRAS mutants, inhibit their activity, and ultimately suppress the proliferation of cancer cells harboring these mutations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these inhibitors.
Biochemical and Cellular Potency of Pan-KRAS Inhibitors
The following tables summarize the reported binding affinities (Kd) and cellular IC50 values for several prominent pan-KRAS inhibitors across different KRAS mutations and cancer cell lines.
| Inhibitor | KRAS Mutant | Binding Affinity (Kd, nM) |
| BI-2865 | Wild-Type | 6.9 |
| G12C | 4.5 | |
| G12D | 32 | |
| G12V | 26 | |
| G13D | 4.3 |
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | Cellular Proliferation IC50 (nM) |
| BI-2865 | BaF3 (engineered) | Pro-B | G12C, G12D, G12V (mean) | ~140[1] |
| RMC-6236 | Various PDAC | Pancreatic | Multiple | 20-40[2] |
| BAY-293 | PDAC Cell Lines (mean) | Pancreatic | Multiple | ~1000[3] |
| CRC Cell Lines (mean) | Colorectal | Multiple | 1150-5260[3] | |
| ADT-007 | HCT 116 | Colorectal | G13D | 5[4] |
| MIA PaCa-2 | Pancreatic | G12C | 2[4] |
Note: The presented data is compiled from various preclinical studies, and direct side-by-side comparisons may be limited. Experimental conditions can vary between studies.
Key Experimental Protocols
The evaluation of pan-KRAS inhibitors relies on a suite of standardized biochemical and cell-based assays. Below are detailed methodologies for three critical experiments.
Nucleotide Exchange Assay (TR-FRET-based)
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS protein, a crucial step in its activation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SOS1-mediated nucleotide exchange on a specific KRAS mutant.
Materials:
-
GDP-loaded, His-tagged KRAS protein (e.g., G12D mutant)
-
SOS1 protein (catalytic domain)
-
GTPγS-Eu (Europium-labeled non-hydrolyzable GTP analog)
-
Anti-His6-d2 (or-Tb) antibody (FRET acceptor/donor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (serially diluted in DMSO)
-
384-well low-volume microplates
Procedure:
-
Reagent Preparation:
-
Prepare a solution of GDP-loaded KRAS protein and the anti-His6 antibody in assay buffer.
-
Prepare a solution of SOS1 protein and GTPγS-Eu in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the KRAS/anti-His6 antibody solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Initiation of Nucleotide Exchange:
-
Add 4 µL of the SOS1/GTPγS-Eu solution to each well to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data to the positive (no inhibitor) and negative (no SOS1) controls.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the dose-dependent effect of a pan-KRAS inhibitor on the viability and proliferation of cancer cells. It quantifies ATP, which is an indicator of metabolically active cells.
Objective: To determine the IC50 of a test compound in reducing the viability of KRAS-mutant cancer cells.
Materials:
-
KRAS-mutant human cancer cell lines (e.g., PANC-1, HCT116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed 2,000-5,000 cells per well in 90 µL of culture medium in an opaque-walled 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Add 10 µL of the diluted compound to the respective wells. Include vehicle control wells (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[5]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a luminometer.[2]
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[6]
-
Western Blotting for Downstream Signaling
This protocol assesses the inhibition of KRAS downstream signaling pathways by measuring the phosphorylation levels of key effector proteins like ERK and AKT.
Objective: To determine the effect of a pan-KRAS inhibitor on the phosphorylation of ERK and AKT in KRAS-mutant cancer cells.
Materials:
-
KRAS-mutant cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-pAKT (Ser473), anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[4]
-
Scrape the cells and collect the lysate.[4]
-
Centrifuge the lysates to pellet cellular debris.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.[5]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.[5]
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal.[4]
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK and pAKT signals to their respective total protein levels and the loading control.
-
Visualizing KRAS Signaling and Experimental Workflows
References
Validating ML318's Binding Affinity: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical assays used to validate the binding affinity of ML318, a potent inhibitor of the Pseudomonas aeruginosa acylase PvdQ. This enzyme is a critical component in the biosynthesis of the siderophore pyoverdine, a key virulence factor for this opportunistic pathogen.[1] Understanding the binding affinity of this compound and comparing it to alternative inhibitors is crucial for the development of novel anti-infective therapeutics.
Executive Summary
This compound is a small molecule inhibitor targeting the PvdQ acylase of Pseudomonas aeruginosa. Its binding affinity has been primarily validated using a fluorescence-based biochemical assay. This guide details the protocol for this assay, presents a comparison of this compound's potency with that of an alternative inhibitor class, the chromene derivatives, and provides a visual representation of the experimental workflow.
Data Presentation: Comparative Binding Affinity
The following table summarizes the inhibitory potency of this compound and a representative alternative against PvdQ.
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |
| This compound | PvdQ Acylase (P. aeruginosa) | Fluorescence-Based Inhibition | 6 nM - 20 nM | [1] |
| Chromene Derivatives | PvdQ Acylase (P. aeruginosa) | Not Specified | Low micromolar range | [2][3] |
Note: IC₅₀ (Half-maximal inhibitory concentration) values are dependent on experimental conditions. For a more direct comparison of binding affinity, determination of the inhibition constant (Ki) or dissociation constant (Kd) is recommended.
Experimental Protocols
Primary Assay: Fluorescence-Based PvdQ Inhibition Assay
This assay measures the inhibition of PvdQ's enzymatic activity by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
PvdQ enzyme (purified)
-
This compound or other test compounds
-
4-Methylumbelliferyl-laurate (Substrate)
-
Isopropyl Dodecylfluorophosphonate (IDFP) (Positive Control)
-
Assay Buffer (e.g., TNT buffer)
-
DMSO (for compound dilution)
-
Microtiter plates (e.g., 384-well, black, low-volume)
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound) and the positive control (IDFP) in DMSO.
-
Reaction Mixture Preparation: In a microtiter plate, add the assay buffer.
-
Compound Addition: Transfer a small volume of the diluted compounds and controls to the respective wells of the microtiter plate.
-
Enzyme Addition: Add a solution of purified PvdQ enzyme to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate, 4-Methylumbelliferyl-laurate, to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm). The cleavage of the laurate group from the substrate by PvdQ releases the fluorescent 4-methylumbelliferone.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Mandatory Visualization
PvdQ's Role in Pyoverdine Biosynthesis
The following diagram illustrates the position of PvdQ in the pyoverdine biosynthesis pathway of Pseudomonas aeruginosa. PvdQ is responsible for the deacylation of the ferribactin precursor in the periplasm, a crucial step in the maturation of the pyoverdine siderophore.[1][4][5]
Caption: PvdQ's role in the pyoverdine biosynthesis pathway.
Experimental Workflow: Fluorescence-Based Inhibition Assay
The following diagram outlines the workflow for the primary biochemical assay used to determine the inhibitory activity of compounds against PvdQ.
Caption: Workflow of the PvdQ fluorescence-based inhibition assay.
References
A Researcher's Guide to Acyl-Protein Thioesterase Inhibitors: A Selectivity Comparison of ML348, ML349, and Palmostatin B
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the isoform-selective acyl-protein thioesterase (APT) inhibitors, ML348 and ML349, alongside the dual inhibitor, palmostatin B. This document provides a comprehensive overview of their selectivity, supporting experimental data, and detailed methodologies to aid in the selection of the appropriate chemical probe for studying the dynamic process of S-palmitoylation.
A Note on Nomenclature: Initial inquiries regarding "ML318" in the context of acyl-protein thioesterase inhibition may be a misidentification. The compounds ML348 and ML349 are the well-characterized, selective inhibitors for acyl-protein thioesterase 1 (APT1) and acyl-protein thioesterase 2 (APT2), respectively. This guide will focus on these compounds and the related dual inhibitor, palmostatin B.
Protein S-palmitoylation, the reversible attachment of fatty acids to cysteine residues, is a critical post-translational modification that governs protein trafficking, localization, and signal transduction.[1] Acyl-protein thioesterases (APTs) reverse this process, playing a crucial role in regulating the palmitoylation status of key signaling proteins, including members of the Ras superfamily of small GTPases.[2] The development of potent and selective APT inhibitors has been instrumental in dissecting the specific roles of APT1 (also known as LYPLA1) and APT2 (also known as LYPLA2) in cellular signaling pathways.[3]
Quantitative Comparison of Inhibitor Selectivity
The following tables summarize the in vitro inhibitory potency and selectivity of ML348, ML349, and palmostatin B against their primary targets and other related enzymes. The data highlights the superior isoform selectivity of ML348 and ML349 compared to the broader activity profile of palmostatin B.
Table 1: Inhibitory Potency (IC50/Ki) of Acyl-Protein Thioesterase Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| ML348 | APT1 (LYPLA1) | 210 | 280 | [4][5] |
| APT2 (LYPLA2) | >10,000 | >10,000 | [5][6] | |
| ML349 | APT2 (LYPLA2) | 144 | 120 | [7] |
| APT1 (LYPLA1) | >3,000 | >10,000 | [6][7] | |
| Palmostatin B | APT1 (LYPLA1) | 5.4 | - | [2] |
| APT2 (LYPLA2) | 37.7 | 34 | [2][8] |
Table 2: Off-Target Activity Profile of Palmostatin B
| Inhibitor | Off-Target | IC50 (nM) | Reference(s) |
| Palmostatin B | ABHD6 | >10,000 | [9] |
| ABHD12 | ~1,000-10,000 | [9] | |
| BAT5 | ~100-1,000 | [9] | |
| MAGL | >10,000 | [9] |
Signaling Pathways and Experimental Workflows
The dynamic regulation of S-palmitoylation by APTs has profound effects on numerous signaling pathways. A key example is the Ras signaling cascade, where the subcellular localization and activity of Ras proteins are dependent on their palmitoylation status. Inhibition of APTs can lead to the mislocalization of Ras from the plasma membrane to endomembranes, thereby attenuating downstream signaling.[2]
The assessment of inhibitor selectivity is crucial for the validation of chemical probes. A widely used method is competitive activity-based protein profiling (ABPP). This technique allows for the direct assessment of an inhibitor's engagement with its target enzyme within a complex proteome.
References
- 1. Frontiers | Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases [frontiersin.org]
- 2. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Promise of ML318: Correlating In Vitro Potency with In Vivo Potential Against Pseudomonas aeruginosa
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel antimicrobial agents to combat the formidable pathogen Pseudomonas aeruginosa has led researchers to explore innovative therapeutic targets. One such target is the PvdQ acylase, an enzyme critical for the biosynthesis of the siderophore pyoverdine, which is essential for iron acquisition and virulence of this bacterium. The small molecule inhibitor ML318 has emerged as a potent antagonist of PvdQ. This guide provides a comprehensive comparison of the in vitro activity of this compound and explores the potential for its in vivo efficacy, supported by available experimental data and detailed protocols.
At a Glance: this compound Performance
The following table summarizes the key quantitative data regarding the in vitro activity of this compound.
| Parameter | This compound | Alternative PvdQ Inhibitors (LOPAC Library) | Reference |
| In Vitro IC50 (PvdQ enzyme) | 6 nM - 20 nM | 65 µM - 130 µM | [1][2] |
| Whole-Cell Activity (Growth & Pyoverdine Inhibition) | < 50 µM | Not Reported | [2] |
| HeLa Cell Toxicity | No toxicity up to 100 µM | Not Reported | [2] |
Delving Deeper: The Mechanism of Action of this compound
This compound exerts its antimicrobial effect by inhibiting the PvdQ acylase, a key enzyme in the pyoverdine biosynthesis pathway of Pseudomonas aeruginosa. Pyoverdine is a high-affinity siderophore that scavenges iron from the host environment, a process crucial for bacterial survival and the establishment of infection. By blocking PvdQ, this compound effectively cripples the bacterium's ability to acquire iron, thereby limiting its growth and virulence.[1] PvdQ knockout strains of P. aeruginosa have been shown to be non-infectious in model systems, highlighting the therapeutic potential of PvdQ inhibition.[1]
Caption: PvdQ signaling pathway and the inhibitory action of this compound.
In Vitro Activity of this compound: A Potent Inhibitor
This compound has demonstrated significant potency in in vitro assays.
Biochemical Inhibition of PvdQ
In a fluorescent biochemical assay measuring the PvdQ-mediated cleavage of a substrate, this compound exhibited a half-maximal inhibitory concentration (IC50) in the low nanomolar range, reported as 6 nM and 20 nM in different studies.[1][2] This level of potency is a significant improvement over previously identified small molecule inhibitors from the LOPAC library, which had IC50 values of 130 µM and 65 µM.[2]
Whole-Cell Activity Against P. aeruginosa
In cell-based assays under iron-limiting conditions, this compound effectively inhibited the growth of P. aeruginosa and reduced the production of pyoverdine, with an IC50 of less than 50 µM.[2] This demonstrates that this compound can penetrate the bacterial cell and engage its target in a physiologically relevant context.
Cytotoxicity Profile
Encouragingly, this compound showed no apparent toxicity in mammalian HeLa cells at concentrations up to 100 µM, suggesting a favorable selectivity for the bacterial target over host cells.[2]
Correlation with In Vivo Potential: An Indirect but Promising Link
While direct in vivo efficacy and pharmacokinetic data for this compound are not yet publicly available, studies on the broader strategy of PvdQ inhibition provide a strong rationale for its potential success in animal models.
A study investigating the therapeutic efficacy of intranasally instilled PvdQ acylase in a mouse model of lethal P. aeruginosa pulmonary infection demonstrated a significant 5-fold reduction in lung bacterial load and prolonged survival of the infected animals.[3] This finding strongly supports the concept that inhibiting PvdQ activity in vivo can attenuate the virulence of P. aeruginosa and improve infection outcomes. Given this compound's potent and specific inhibition of PvdQ, it is reasonable to hypothesize that it could achieve a similar therapeutic effect.
Caption: Logical workflow from in vitro activity to in vivo potential.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for researchers interested in replicating or building upon these findings.
In Vitro PvdQ Biochemical Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PvdQ enzyme.
-
Principle: This assay measures the inhibition of the enzymatic cleavage of a fluorogenic substrate by PvdQ.
-
Procedure:
-
Prepare a solution of purified P. aeruginosa PvdQ enzyme in an appropriate buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.2 mM TCEP).
-
Prepare serial dilutions of this compound in the same buffer.
-
Add the PvdQ enzyme to microplate wells.
-
Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 4-Methylumbelliferyl-laurate).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
P. aeruginosa Growth and Pyoverdine Inhibition Assay
-
Objective: To assess the ability of this compound to inhibit the growth and pyoverdine production of P. aeruginosa in a whole-cell context.
-
Principle: This assay measures bacterial growth by optical density and pyoverdine production by its characteristic absorbance under iron-limiting conditions.
-
Procedure:
-
Culture P. aeruginosa overnight in a suitable growth medium.
-
Dilute the overnight culture into a fresh, iron-deficient medium (e.g., supplemented with an iron chelator like EDDHA).
-
Prepare serial dilutions of this compound in the iron-deficient medium in a microplate.
-
Inoculate the wells with the diluted P. aeruginosa culture.
-
Incubate the microplate at 37°C with shaking for a specified period (e.g., 18-24 hours).
-
Measure the optical density at 600 nm (OD600) to determine bacterial growth.
-
Measure the absorbance at 405 nm to quantify pyoverdine production.
-
Calculate the percentage of inhibition of growth and pyoverdine production for each this compound concentration.
-
Determine the IC50 values for both readouts.
-
HeLa Cell Cytotoxicity Assay
-
Objective: To evaluate the potential toxicity of this compound against a mammalian cell line.
-
Principle: This assay measures cell viability, often through the metabolic activity of the cells (e.g., MTT assay).
-
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Add a viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals (in the case of an MTT assay) and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability for each this compound concentration relative to an untreated control.
-
Future Directions and Conclusion
The potent in vitro activity and favorable cytotoxicity profile of this compound make it a highly promising candidate for further development as a novel anti-Pseudomonas agent. The in vivo success of targeting PvdQ with its own enzyme strongly suggests that a small molecule inhibitor like this compound could be efficacious in treating P. aeruginosa infections. The critical next steps for advancing this compound will be to conduct comprehensive in vivo studies to determine its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, and to evaluate its efficacy in relevant animal models of P. aeruginosa infection. Such studies will be instrumental in bridging the gap between its impressive in vitro performance and its potential as a clinically valuable therapeutic.
References
- 1. Identification of inhibitors of PvdQ, an enzyme involved in the synthesis of the siderophore pyoverdine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a small molecule inhibitor of Pseudomonas aeruginosa PvdQ acylase, an enzyme involved in siderophore pyoverdine synthesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PvdQ Quorum Quenching Acylase Attenuates Pseudomonas aeruginosa Virulence in a Mouse Model of Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile: Approved KRAS Inhibitors Sotorasib and Adagrasib vs. the Investigational Compound ML318
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against KRAS, a notoriously challenging oncogene, has led to the approval of sotorasib and adagrasib, offering new hope for patients with specific KRAS G12C-mutated cancers. As research continues, new molecules such as ML318 are being investigated. This guide provides a comparative evaluation of the safety profiles of the approved KRAS inhibitors, sotorasib and adagrasib, and contextualizes the position of the preclinical compound this compound, for which public safety data is not yet available.
Executive Summary
Sotorasib and adagrasib, both approved for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC), exhibit manageable but distinct safety profiles. The most common treatment-related adverse events (TRAEs) for both drugs are gastrointestinal and hepatic in nature. Dose modifications are often required to manage these toxicities. In contrast, this compound is an experimental compound with no publicly available safety and toxicology data. Its evaluation is confined to preclinical stages, and a direct comparison of its safety profile with approved drugs is therefore not feasible. This guide will detail the known safety data for sotorasib and adagrasib from clinical trials and outline the necessary preclinical safety evaluation that a compound like this compound must undergo before human trials can be initiated.
Safety Profile of Approved KRAS Inhibitors: Sotorasib vs. Adagrasib
The safety data for sotorasib and adagrasib are derived from multiple clinical trials. The following tables summarize the most common treatment-related adverse events (TRAEs) observed in patients treated with these drugs.
Table 1: Common Treatment-Related Adverse Events (TRAEs) with Sotorasib
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Diarrhea | 31.1 - 42 | 1.0 - 2.0 |
| Nausea | 14.6 - 26 | 0 - 4.3 |
| Fatigue | 26 | 4.3 |
| Hepatotoxicity* | 25 | 4.9 - 12 |
| Musculoskeletal Pain | 35 | Not Reported |
| Cough | 20 | Not Reported |
| Vomiting | 17 | Not Reported |
| Decreased Appetite | 13 | Not Reported |
*Hepatotoxicity includes increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2][3][4]
Table 2: Common Treatment-Related Adverse Events (TRAEs) with Adagrasib
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Nausea | 54 - 62.1 | 1.6 - 4.3 |
| Diarrhea | 51 - 62.9 | 1.6 |
| Vomiting | 35 - 47.4 | 1.6 |
| Fatigue | 32 - 41.3 | 4.3 - 6.3 |
| Increased ALT | 27.6 - 28 | 4.3 |
| Increased AST | 25 | 3.4 |
| Decreased Appetite | 24 | Not Reported |
| QTc Prolongation | Not specified | 6.3 |
Management of Adverse Events
For both sotorasib and adagrasib, most TRAEs are low-grade and can be managed with supportive care, dose interruption, or dose reduction.[1][7] Hepatotoxicity is a key risk for both drugs, with sotorasib showing a higher incidence of severe liver-related adverse events in some studies, particularly in patients who have recently received immunotherapy.[1][3] Adagrasib has been associated with a notable incidence of QTc prolongation, a risk that requires careful monitoring.[6]
The Case of this compound: An Investigational Compound
A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any safety or toxicology data for the compound this compound. This indicates that this compound is likely in the early stages of preclinical development. Before a new chemical entity like this compound can be administered to humans, it must undergo a rigorous series of nonclinical safety studies.
Experimental Protocols
Clinical Trial Methodologies for Sotorasib and Adagrasib
The safety and efficacy of sotorasib were primarily evaluated in the CodeBreaK series of clinical trials (e.g., CodeBreaK 100 and 200).[1][10] These were multicenter, single-arm, or randomized, open-label trials enrolling patients with KRAS G12C-mutated solid tumors who had received prior systemic therapies.[1][10] The primary endpoints were typically objective response rate (ORR) and duration of response, with safety and tolerability as key secondary endpoints.[11][12] Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).[1]
Similarly, the clinical development of adagrasib was centered around the KRYSTAL trials (e.g., KRYSTAL-1 and KRYSTAL-12).[7][9] These were also multicenter, open-label trials in patients with KRAS G12C-mutated solid tumors who had been previously treated.[13] The study designs included dose-escalation and dose-expansion cohorts to determine the recommended Phase 2 dose and to evaluate safety and efficacy.[13]
Preclinical Safety and Toxicology Evaluation
For an investigational compound like this compound, the path to clinical trials involves a standardized set of preclinical safety studies. These are designed to identify potential toxicities and to establish a safe starting dose for human studies.
Key Preclinical Safety Studies Include:
-
In vitro toxicology assays: These initial screens assess for potential liabilities such as genotoxicity (e.g., Ames test, micronucleus test), phototoxicity, and off-target pharmacology.[14]
-
In vivo toxicology studies: These are conducted in at least two animal species (one rodent and one non-rodent) to evaluate the effects of the compound on the whole organism.[15] These studies assess:
-
Acute toxicity: To determine the maximum tolerated dose (MTD).
-
Repeat-dose toxicity: To evaluate the effects of longer-term exposure.
-
Safety pharmacology: To investigate the effects on vital organ systems (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity: In vivo assays to complement the in vitro findings.
-
Reproductive and developmental toxicology: To assess the potential for effects on fertility and fetal development.
-
Carcinogenicity studies: For drugs intended for long-term use.
-
Visualizing the KRAS Signaling Pathway and Drug Development Workflow
To understand the mechanism of action of these inhibitors and the context of their development, the following diagrams are provided.
Caption: Simplified KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.
Caption: The typical workflow for establishing the safety profile of a new drug.
Conclusion
The approved KRAS inhibitors sotorasib and adagrasib have demonstrated significant clinical activity, and their safety profiles are now well-characterized, allowing for effective management of adverse events in the clinic. While both drugs share common gastrointestinal and hepatic toxicities, there are differences in the frequency and severity of specific adverse events that may inform treatment decisions.
The investigational compound this compound remains in a nascent stage of development, with no public data to support a safety comparison. Its future as a potential therapeutic will depend on the successful completion of comprehensive preclinical toxicology studies, followed by carefully conducted clinical trials to establish its safety and efficacy in humans. For researchers and drug developers, the journey of this compound will be a testament to the rigorous and multi-step process of ensuring patient safety in the quest for new cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 3. KRAS - Wikipedia [en.wikipedia.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Preclinical evaluation of the toxicological effects of a novel constrained ethyl modified antisense compound targeting signal transducer and activator of transcription 3 in mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Find a Study [findastudy.uclh.nhs.uk]
- 8. Learning from sotorasib: risk of bias in confirmatory clinical studies of accelerated approved drugs and resolution strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. dovepress.com [dovepress.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Chemicals: A General Protocol
It is imperative to note that "ML318" does not correspond to a recognized, commercially available laboratory chemical in standard databases. The information provided herein is a general guideline for unidentified substances and should not be construed as a specific disposal protocol for a known hazardous material.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, the primary objective is to ensure the safety of all laboratory personnel. When dealing with an unidentified substance, treat it as hazardous until proven otherwise.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle the substance in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of potentially harmful vapors or dust.
-
Containment: Ensure the substance is in a stable, sealed, and clearly labeled container. If the original container is compromised, it should be placed within a larger, compatible, and sealed secondary container.
Step-by-Step Disposal Protocol for Unidentified Chemicals
The following protocol outlines a logical workflow for the safe disposal of a chemical for which a specific SDS is not immediately accessible.
-
Information Gathering and Hazard Assessment:
-
Internal Documentation: The first and most critical step is to exhaust all internal resources to identify the chemical. Check laboratory notebooks, chemical inventory records, and any internal databases that may reference "this compound." It is possible this is an internal designation for a synthesized compound or a sample from a collaborator.
-
Consult Colleagues: Speak with other researchers in the lab who may have knowledge of the substance.
-
Assume Hazard: In the absence of definitive identification, assume the substance is hazardous. This includes assuming it may be flammable, corrosive, reactive, and/or toxic.
-
-
Waste Segregation and Labeling:
-
Dedicated Container: Do not mix the unidentified chemical with other waste streams. Keep it in its own dedicated and properly sealed hazardous waste container.
-
Clear Labeling: The container must be clearly labeled as "Hazardous Waste - Unidentified Chemical." Include any known information, such as the identifier "this compound," the date it was designated for disposal, and the name of the generating researcher and lab.
-
-
Contact Environmental Health and Safety (EHS):
-
Institutional Guidance: Your institution's EHS department is the primary and most crucial resource for the disposal of unknown chemicals. They have the expertise and resources to properly characterize and manage such waste.
-
Provide Information: When you contact EHS, provide them with all available information, including any internal identifiers ("this compound"), the physical state of the substance (solid, liquid, gas), the quantity, and any other relevant observations.
-
-
Professional Waste Disposal:
-
Licensed Disposal Company: EHS will coordinate with a licensed hazardous waste disposal company for the ultimate disposal of the material. These companies have the capability to handle and dispose of unknown substances in a safe and environmentally sound manner, which may include incineration or other specialized treatments.
-
Quantitative Data Summary for Unidentified Chemicals
When dealing with an unidentified chemical, quantitative data is generally absent. The focus should be on a qualitative assessment and adherence to safety protocols. The table below outlines the general approach.
| Parameter | Guideline for Unidentified Chemicals |
| Assumed Hazard Class | Toxic, Flammable, Corrosive, Reactive |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
| Handling Location | Certified Chemical Fume Hood |
| Waste Container | Dedicated, sealed, and compatible hazardous waste container |
| Disposal Method | Contact Institutional EHS for characterization and disposal via a licensed hazardous waste company. |
Experimental Protocols
Due to the unidentified nature of "this compound," no specific experimental protocols can be cited. The primary protocol to follow is your institution's hazardous waste management plan and any specific instructions provided by your EHS department for handling unknown substances.
Logical Workflow for Disposal of Unidentified Chemicals
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of an unidentified laboratory chemical.
Caption: Workflow for the safe disposal of an unidentified laboratory chemical.
By adhering to this general protocol, researchers can ensure that the disposal of unidentified substances is managed in a manner that prioritizes safety and regulatory compliance, thereby building a culture of trust and responsibility in the laboratory.
Personal protective equipment for handling ML318
Authoritative guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of the PvdQ inhibitor, ML318.
This document provides comprehensive safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting. By adhering to these procedures, you can minimize risks and maintain a secure research environment.
Immediate Safety and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) from MedChemExpress states that this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety procedures to minimize any potential risks.[1] The chemical, physical, and toxicological properties of this compound have not been fully investigated.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1-compliant, with side-shields | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade, disposable | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A respirator may be necessary if there is a risk of aerosolization. | Ensures adequate ventilation and minimizes inhalation exposure.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling of this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Guidance:
-
Receipt and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier's label is intact and legible.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Solution Preparation:
-
Perform all weighing and solution preparation in a certified chemical fume hood.
-
Wear all recommended PPE.
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder.
-
Slowly add the desired solvent (e.g., DMSO) to the powder to avoid splashing.
-
Ensure the compound is fully dissolved before use in experiments.
-
-
Experimental Use:
-
Handle all solutions containing this compound with care to avoid spills and aerosol generation.
-
Clearly label all vessels containing this compound.
-
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solid Waste: Dispose of all contaminated solid waste (e.g., pipette tips, gloves, weighing paper) in a separate, labeled hazardous waste container.
-
-
Disposal:
-
All waste containing this compound should be treated as chemical waste.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour this compound down the drain.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| IUPAC Name | 2-(4-fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile | PubChem |
| Molecular Formula | C14H8F4N2 | [1] |
| Molecular Weight | 280.22 g/mol | [1] |
| CAS Number | 1610516-67-0 | [1] |
| IC50 (PvdQ in vitro) | 6 nM | [3] |
| IC50 (P. aeruginosa growth) | < 50 µM (in iron-limiting conditions) | [3] |
| Mammalian Cell Toxicity (HeLa) | No apparent toxicity up to 100 µM | [3] |
Experimental Protocol: In Vitro PvdQ Inhibition Assay
This protocol is adapted from the NIH Molecular Libraries Program report on this compound.[3]
Objective: To determine the in vitro inhibitory activity of this compound against P. aeruginosa PvdQ acylase.
Materials:
-
This compound
-
P. aeruginosa PvdQ enzyme
-
4-methylumbelliferyl laurate (4-MU laurate) - substrate
-
TNT buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.2 mM TCEP)
-
Isopropanol
-
Triton X-100
-
96-well plates
-
Plate reader with fluorescence detection
Procedure:
-
Substrate Preparation:
-
Dissolve 144 mg of 4-MU laurate in 25 mL of isopropanol.
-
Add 2.5 mL of Triton X-100 and vortex for 10 seconds.
-
Gently mix with 375 mL of TNT buffer.
-
-
Enzyme Preparation:
-
Dilute the stock solution of P. aeruginosa PvdQ in TNT buffer to a final concentration of 0.2 µM.[3]
-
-
Assay Protocol:
-
Add test compounds (including this compound at various concentrations) to the wells of a 96-well plate.
-
Add the PvdQ enzyme solution to each well and incubate.
-
Initiate the reaction by adding the 4-MU laurate substrate solution.
-
Monitor the fluorescence signal over time using a plate reader.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction for each concentration of this compound.
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagram
This compound inhibits PvdQ, a key enzyme in the pyoverdine biosynthesis pathway in Pseudomonas aeruginosa. Pyoverdine is a siderophore essential for iron acquisition by the bacterium.
Caption: Inhibition of Pyoverdine Biosynthesis by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Identification of a small molecule inhibitor of Pseudomonas aeruginosa PvdQ acylase, an enzyme involved in siderophore pyoverdine synthesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
